(S)-ZG197: A Selective Activator of Staphylococcus aureus Caseinolytic Protease P (SaClpP)
(S)-ZG197 is a potent and highly selective small molecule activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[1][2] Its targeted activation of SaClpP, a key component of the bacterial prote...
Author: BenchChem Technical Support Team. Date: November 2025
(S)-ZG197 is a potent and highly selective small molecule activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[1][2] Its targeted activation of SaClpP, a key component of the bacterial protein degradation machinery, has positioned it as a promising candidate for the development of novel anti-staphylococcal therapies, particularly against multidrug-resistant strains.[3][4] This technical guide provides an in-depth overview of (S)-ZG197, including its biochemical and microbiological properties, mechanism of action, and the experimental protocols used for its characterization.
Data Presentation
The following tables summarize the key quantitative data for (S)-ZG197 and its enantiomer, (R)-ZG197.
Table 1: Biochemical and Microbiological Properties of (S)-ZG197
(S)-ZG197 functions by selectively binding to and activating the proteolytic activity of SaClpP. This aberrant activation leads to the uncontrolled degradation of essential cellular proteins. A key target of this dysregulated proteolysis is the filamentous temperature-sensitive protein Z (FtsZ).[1] FtsZ is a crucial cytoskeletal protein that forms the Z-ring at the site of cell division. The degradation of FtsZ disrupts the formation of the Z-ring, leading to an inhibition of cytokinesis and ultimately causing bacterial cell death.[1]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of (S)-ZG197 and the general workflows for key experimental procedures.
Caption: Signaling pathway of (S)-ZG197 in S. aureus.
The Discovery and Synthesis of (S)-ZG197: A Selective Activator of Staphylococcus aureus ClpP for Anti-Infective Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals Abstract (S)-ZG197 is a novel, highly selective small molecule activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP)....
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
(S)-ZG197 is a novel, highly selective small molecule activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP). Its discovery represents a significant advancement in the pursuit of new antibacterial agents with a novel mechanism of action to combat drug-resistant pathogens, particularly methicillin-resistant S. aureus (MRSA). This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of (S)-ZG197, intended for researchers, scientists, and professionals in the field of drug development. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction
The emergence of antibiotic-resistant bacteria, such as MRSA, poses a severe threat to global public health. This has necessitated the exploration of novel antibacterial targets and mechanisms. One such promising target is the caseinolytic protease P (ClpP), a highly conserved serine protease involved in bacterial protein homeostasis. Dysregulation of ClpP activity through small molecule activators can lead to uncontrolled proteolysis of essential cellular proteins, ultimately resulting in bacterial cell death. (S)-ZG197 has been identified as a potent and selective activator of S. aureus ClpP (SaClpP), demonstrating significant antibacterial activity against a broad spectrum of S. aureus strains, including various MRSA isolates.[1][2]
Discovery and Structure-Based Design
The discovery of (S)-ZG197 was not a result of traditional high-throughput screening of random chemical libraries, but rather a targeted "structure-based design" approach. Researchers utilized the known crystal structures of SaClpP and its human mitochondrial homolog, HsClpP, to rationally design a molecule with high selectivity for the bacterial protease.[1]
The design strategy focused on exploiting key amino acid differences within the binding pockets of SaClpP and HsClpP. A critical differentiator is the presence of an isoleucine residue (I91) in SaClpP at a position occupied by a bulkier tryptophan residue (W146) in HsClpP.[1] The smaller side chain of isoleucine in SaClpP creates a hydrophobic pocket that can be selectively targeted. The synthesis of (S)-ZG197 was therefore guided by computational modeling to optimize its fit within this pocket, thereby maximizing its potency and selectivity for the bacterial enzyme.
While the precise, step-by-step synthetic protocol for (S)-ZG197 is not publicly detailed in the available scientific literature, the structure-based design approach highlights a rational and efficient method for the discovery of targeted therapeutics.
Mechanism of Action
(S)-ZG197 exerts its antibacterial effect through a novel mechanism of action: the selective activation of SaClpP.
Allosteric Activation of SaClpP
(S)-ZG197 binds to an allosteric site on the SaClpP protease. This binding event induces a conformational change in the enzyme, leading to its activation. The activated SaClpP then proceeds to degrade a range of intracellular proteins in an uncontrolled manner.
Degradation of FtsZ and Inhibition of Cell Division
A key substrate of the activated SaClpP is the essential cell division protein, FtsZ. FtsZ is a bacterial homolog of tubulin and plays a crucial role in the formation of the Z-ring at the site of cell division. The degradation of FtsZ by the (S)-ZG197-activated SaClpP disrupts the formation of the Z-ring, leading to a complete blockage of bacterial cell division.[2] This ultimately results in bacterial cell death. The degradation of FtsZ has been confirmed through in-vitro assays and observations of decreased FtsZ abundance in S. aureus cells treated with (S)-ZG197.[2]
The signaling pathway can be visualized as follows:
Caption: Signaling pathway of (S)-ZG197 in S. aureus.
Quantitative Data
The biological activity of (S)-ZG197 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
This section provides detailed methodologies for key experiments cited in the evaluation of (S)-ZG197.
SaClpP Activation Assay (FITC-Casein Hydrolysis)
This assay quantifies the ability of (S)-ZG197 to activate the proteolytic activity of SaClpP using a fluorescently labeled substrate.
Workflow Diagram:
Caption: Workflow for SaClpP activation assay.
Protocol:
Reagent Preparation:
Recombinant SaClpP is purified and diluted to the desired concentration in assay buffer.
A stock solution of (S)-ZG197 in DMSO is prepared and serially diluted to obtain a range of concentrations.
FITC-labeled casein is prepared as the substrate.
Assay Procedure:
In a 96-well microplate, SaClpP is pre-incubated with varying concentrations of (S)-ZG197 or DMSO (as a negative control) for a specified time at room temperature.
The reaction is initiated by the addition of FITC-casein to each well.
The plate is incubated at 37°C.
Data Acquisition and Analysis:
Fluorescence intensity is measured at regular intervals using a microplate reader (excitation wavelength of ~485 nm and emission wavelength of ~535 nm).
The initial rate of casein hydrolysis is calculated from the linear portion of the fluorescence versus time plot.
The EC50 value is determined by plotting the initial rates against the logarithm of the (S)-ZG197 concentration and fitting the data to a dose-response curve.
This assay determines the lowest concentration of (S)-ZG197 that inhibits the visible growth of S. aureus.
Protocol:
Bacterial Culture:
S. aureus strains are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
The overnight culture is diluted to a standardized inoculum density (e.g., 5 x 105 CFU/mL).
Assay Plate Preparation:
(S)-ZG197 is serially diluted in the broth medium in a 96-well microplate to create a range of concentrations.
Inoculation and Incubation:
Each well is inoculated with the standardized bacterial suspension.
Positive (no drug) and negative (no bacteria) controls are included.
The plate is incubated at 37°C for 18-24 hours.
MIC Determination:
The MIC is determined as the lowest concentration of (S)-ZG197 at which no visible bacterial growth is observed.
Murine Skin Infection Model
This in vivo model assesses the therapeutic efficacy of (S)-ZG197 in treating a localized S. aureus infection.
Protocol:
Animal Preparation:
Mice are anesthetized, and a small area of skin on the back is shaved and disinfected.
Infection:
A defined inoculum of a virulent S. aureus strain (e.g., USA300) is injected subcutaneously into the shaved area.
Treatment:
At a specified time post-infection, treatment is initiated.
Mice are treated with (S)-ZG197 (e.g., 7.5 mg/kg, administered subcutaneously twice daily for 3 days) or a vehicle control.
Efficacy Assessment:
The size of the skin lesion (e.g., necrotic area) is measured daily.
At the end of the experiment, skin tissue at the infection site can be harvested to determine the bacterial load (CFU/gram of tissue).
The efficacy of (S)-ZG197 is determined by comparing the lesion size and bacterial load in the treated group to the control group.
Conclusion
(S)-ZG197 is a promising new antibacterial agent that selectively activates S. aureus ClpP, leading to bacterial cell death through the degradation of essential proteins like FtsZ. Its discovery through a rational, structure-based design approach showcases a powerful strategy for developing novel therapeutics against challenging pathogens. The potent in vitro activity against a broad range of S. aureus strains, including MRSA, and the demonstrated efficacy in preclinical in vivo models, underscore the potential of (S)-ZG197 as a lead compound for the development of a new class of antibiotics to address the growing crisis of antimicrobial resistance. Further investigation and clinical development are warranted to fully evaluate the therapeutic potential of this innovative molecule.
(S)-ZG197: A Technical Guide to Target Specificity for Bacterial ClpP
Authored for: Researchers, Scientists, and Drug Development Professionals Executive Summary The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the...
Author: BenchChem Technical Support Team. Date: November 2025
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of antibiotics with novel mechanisms of action. The caseinolytic protease P (ClpP) has been identified as a promising therapeutic target. ClpP is a highly conserved serine protease crucial for protein homeostasis in both bacteria and human mitochondria. The primary challenge in targeting ClpP is achieving species-selectivity, avoiding the activation of human mitochondrial ClpP (HsClpP), which can lead to cytotoxicity. This document provides a detailed technical overview of (S)-ZG197, a novel small molecule agonist developed through structure-based design to selectively activate S. aureus ClpP (SaClpP) over its human homologue. We will explore the quantitative measures of its specificity, the molecular basis for this selectivity, and the detailed experimental protocols used for its characterization.
Introduction to ClpP as an Antibacterial Target
The ClpP protease, in conjunction with its associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones like ClpX, forms a proteolytic complex responsible for degrading misfolded or damaged proteins.[1][2] Dysregulation of this essential process affects bacterial virulence and viability.[3][4] A novel antibacterial strategy involves the use of small molecules, known as acyldepsipeptides (ADEPs), which act as ClpP agonists.[3][5] These molecules bind to ClpP, causing its axial pores to open and triggering the uncontrolled, ATP-independent degradation of essential cellular proteins, such as the cell division protein FtsZ, ultimately leading to bacterial cell death.[3]
While effective, early ClpP activators like ADEPs and the imipridone ONC212 lacked species specificity, activating both bacterial and human mitochondrial ClpP, raising concerns about host cytotoxicity.[3] This challenge prompted the rational, structure-guided design of agonists that could selectively target bacterial ClpP. (S)-ZG197 was developed as a highly selective activator of S. aureus ClpP, demonstrating potent antibacterial properties with minimal impact on the human ortholog.[6][7]
Quantitative Analysis of Target Specificity
The specificity of (S)-ZG197 for SaClpP over HsClpP has been rigorously quantified through various biochemical and biophysical assays. The data consistently demonstrates a significant selectivity margin.
Table 1: Biochemical Activity and Binding Affinity of (S)-ZG197
This table summarizes the half-maximal effective concentration (EC₅₀) for protease activation and the dissociation constant (Kd) for direct binding.
EC₅₀ values were determined by measuring the hydrolysis of a fluorogenic peptide substrate. Kd values were determined by Isothermal Titration Calorimetry (ITC).
Table 2: Thermal Stabilization of ClpP upon Ligand Binding
Differential Scanning Fluorimetry (DSF) measures the change in protein melting temperature (ΔTm) upon ligand binding, indicating target engagement and stabilization.
Compound (10 μM)
Target Protease
Melting Temperature (Tm) Shift (ΔTm in °C)
(S)-ZG197
S. aureus ClpP (SaClpP)
~12°C
H. sapiens ClpP (HsClpP)
No significant shift
Data inferred from graphical representations in Wei et al., 2022.[6]
Table 3: Antibacterial Activity of (S)-ZG197
The minimum inhibitory concentration (MIC) is a measure of a compound's ability to inhibit bacterial growth. The activity of (S)-ZG197 is dependent on the presence of the clpP gene in S. aureus.
Compound
S. aureus Strain
MIC (μg/mL)
(S)-ZG197
8325-4 (Wild-type)
8
ΔclpP (ClpP knockout)
> 128
clpP-complemented
8
USA300 (MRSA)
8
Newman (MRSA)
8
Data extracted from Wei et al., 2022 and associated figures.[6][8]
Molecular Basis of Selectivity
The remarkable specificity of (S)-ZG197 is a direct result of structure-guided design that exploits key differences in the ligand-binding pockets of SaClpP and HsClpP.[3][6]
Key Amino Acid Differences : The selectivity hinges on a "crossed tyrosine/histidine" amino acid pair. Specific residues in the hydrophobic binding pocket of SaClpP are accommodating to the (S)-ZG197 structure, while the corresponding residues in HsClpP create steric hindrance.[3]
Role of HsClpP Trp146 : A critical structural element in human ClpP, the residue Tryptophan 146 (W146), along with the C-terminal motif, acts as a gatekeeper, significantly contributing to the discrimination against (S)-ZG197 and preventing its binding and activation.[6][7]
Structural Confirmation : X-ray crystallography studies of (S)-ZG197 in complex with SaClpP have confirmed its binding mode in the hydrophobic pockets located at the interface between ClpP subunits, providing a high-resolution map of the interactions that stabilize the active conformation of the protease.[7][9]
Figure 1. Development and validation workflow for (S)-ZG197.
Mechanism of Action
Activation of SaClpP by (S)-ZG197 leads to a bactericidal cascade. The agonist binding induces a conformational change in the ClpP tetradecamer, opening the axial pores and allowing for ATP-independent proteolysis. This dysregulated protease activity results in the degradation of a broad range of cytosolic proteins, critically including FtsZ, a protein essential for forming the Z-ring during bacterial cell division.[3] The degradation of FtsZ disrupts cell division, leading to filamentation and eventual cell lysis.
Figure 2. Pathway of SaClpP activation and bactericidal effect.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the target specificity of (S)-ZG197.
In Vitro ClpP Protease Activity Assay
This assay quantifies the ability of (S)-ZG197 to activate ClpP by measuring the degradation of a fluorogenic substrate.
Reagents and Materials:
Purified recombinant SaClpP or HsClpP protein.
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.[10]
Black, flat-bottom 96-well or 384-well microplates.
Fluorescence plate reader.
Procedure:
Prepare serial dilutions of (S)-ZG197 in DMSO.
In each well of the microplate, add a fixed concentration of ClpP protein (e.g., 0.25 µM) diluted in Assay Buffer.
Add the (S)-ZG197 dilutions or DMSO vehicle to the wells. The final DMSO concentration should be kept constant (e.g., ≤1%).
Pre-incubate the ClpP enzyme with the compound for 60 minutes at 37°C to allow for binding and activation.[11]
Initiate the reaction by adding the Ac-WLA-AMC substrate to a final concentration of 10 µM.[11]
Immediately begin kinetic measurement on a fluorescence plate reader, recording the increase in fluorescence (Excitation: ~350-380 nm, Emission: ~460 nm) over time at 37°C.[11][12][13]
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.
Plot the reaction velocity against the logarithm of the (S)-ZG197 concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Figure 3. Step-by-step workflow for the in vitro protease assay.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Reagents and Equipment:
Purified recombinant SaClpP or HsClpP protein, dialyzed extensively against ITC buffer.
ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl.
(S)-ZG197 stock solution prepared in the final dialysis buffer.
Isothermal Titration Calorimeter.
Procedure:
Load the sample cell of the calorimeter with the ClpP protein solution (e.g., 10-20 µM).
Load the injection syringe with the (S)-ZG197 ligand solution (e.g., 100-200 µM).
Set the experimental temperature (e.g., 25°C).
Perform a series of small, sequential injections of the ligand into the protein solution.
Record the heat change after each injection.
Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein.
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd and stoichiometry (N).[6]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Reagents and Materials:
S. aureus strains (e.g., 8325-4, USA300, ΔclpP mutant).
Cation-adjusted Mueller-Hinton Broth (CAMHB).
(S)-ZG197 stock solution in DMSO.
Sterile 96-well microplates.
Bacterial incubator (37°C).
Procedure:
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL.
Prepare 2-fold serial dilutions of (S)-ZG197 in CAMHB in the wells of the 96-well plate.
Add the bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).
Incubate the plates at 37°C for 18-24 hours.
Determine the MIC by visual inspection: the MIC is the lowest concentration of (S)-ZG197 in which there is no visible turbidity (bacterial growth).[3]
Conclusion and Future Directions
(S)-ZG197 is a potent and highly specific agonist of S. aureus ClpP. Its design and validation serve as a successful example of a structure-based approach to overcoming the challenge of target selectivity between bacterial and human orthologs. Quantitative data from biochemical, biophysical, and cellular assays confirm a wide therapeutic window, with potent activity against S. aureus and negligible activation of human mitochondrial ClpP. The molecular basis for this selectivity is well-defined, providing a clear roadmap for the development of future anti-infective agents. Further development of (S)-ZG197 analogs, such as ZG297, has already shown even greater potency in vitro and in vivo, highlighting the promise of this chemical scaffold for combating multidrug-resistant staphylococcal infections.[3]
(S)-ZG197 Binding Affinity to SaClpP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of (S)-ZG197, a selective activator of the caseinolytic p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of (S)-ZG197, a selective activator of the caseinolytic protease P (ClpP) from Staphylococcus aureus (SaClpP). The dysregulation of SaClpP through small molecule activators represents a promising therapeutic strategy for combating S. aureus infections, including methicillin-resistant strains (MRSA).
Executive Summary
(S)-ZG197 is a potent and highly selective activator of SaClpP.[1][2][3] It was developed through a structure-based design approach to target SaClpP specifically over its human homolog (HsClpP), thereby minimizing potential off-target effects.[4][5] (S)-ZG197 binds to hydrophobic pockets at the interface of adjacent SaClpP monomers, inducing a conformational change that shifts the enzyme into a constitutively active, extended state.[4][5][6][7] This aberrant activation leads to the uncontrolled degradation of essential cellular proteins, such as FtsZ, ultimately resulting in bacterial cell death.[1][4] This guide summarizes the quantitative binding data, details the experimental protocols used for its characterization, and visualizes the underlying molecular mechanisms.
Quantitative Binding and Activity Data
The binding affinity and functional activity of (S)-ZG197 against SaClpP have been characterized using various biochemical and microbiological assays. The key quantitative metrics are summarized in the table below.
(S)-ZG197 functions as a molecular "glue," inducing the active conformation of the SaClpP tetradecamer. The binding event at the apical surface of the protease leads to an "open-gated" state, making the proteolytic chamber accessible for substrate degradation without the need for its natural ATPase partners. This leads to the degradation of crucial proteins for bacterial survival.
Caption: Mechanism of (S)-ZG197 induced SaClpP activation and subsequent bacterial cell death.
Experimental Protocols
The characterization of the binding affinity and mode of action of (S)-ZG197 with SaClpP involves several key biophysical and microbiological techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Caption: Workflow for determining binding affinity using Isothermal Titration Calorimetry.
Methodology:
Protein and Ligand Preparation: Purified SaClpP protein is dialyzed extensively against a suitable buffer (e.g., HEPES or phosphate buffer with a defined pH and salt concentration). (S)-ZG197 is dissolved in the same buffer to minimize heat of dilution effects.
ITC Experiment: The SaClpP solution is loaded into the sample cell of the calorimeter, and the (S)-ZG197 solution is loaded into the injection syringe.
Titration: A series of small, precise injections of the (S)-ZG197 solution are made into the SaClpP solution while the temperature is held constant.
Data Analysis: The heat change associated with each injection is measured. The resulting data is plotted as heat change per mole of injectant versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to calculate the dissociation constant (Kd).[9][10][11][12]
Protease Activity Assay (EC50 Determination)
This assay measures the concentration of (S)-ZG197 required to achieve 50% of the maximum activation of SaClpP's proteolytic activity.
Methodology:
Reaction Setup: A reaction mixture is prepared containing SaClpP, a fluorescently labeled substrate (e.g., FITC-casein), and varying concentrations of (S)-ZG197 in a suitable assay buffer.
Incubation: The reaction is incubated at a constant temperature (e.g., 37°C).
Measurement: As SaClpP is activated, it degrades the FITC-casein, leading to an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.
Data Analysis: The initial reaction rates at each (S)-ZG197 concentration are calculated. These rates are then plotted against the logarithm of the (S)-ZG197 concentration, and the data is fitted to a dose-response curve to determine the EC50 value.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of (S)-ZG197 with SaClpP in a cellular environment. Ligand binding typically stabilizes the target protein, leading to an increase in its melting temperature (Tm).
Methodology:
Cell Treatment: Intact S. aureus cells are incubated with (S)-ZG197 or a vehicle control.[1]
Heating: The treated cells are aliquoted and heated to a range of different temperatures.
Lysis and Fractionation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
Detection: The amount of soluble SaClpP remaining at each temperature is quantified by Western blotting.
Data Analysis: A melting curve is generated by plotting the fraction of soluble SaClpP against temperature. A shift in the melting curve to a higher temperature in the presence of (S)-ZG197 indicates target engagement.[1][9]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of (S)-ZG197 that prevents the visible growth of S. aureus.
Methodology:
Serial Dilutions: (S)-ZG197 is serially diluted in a 96-well plate containing bacterial growth medium.
Inoculation: Each well is inoculated with a standardized suspension of S. aureus.
Incubation: The plate is incubated under appropriate conditions (e.g., 18 hours at 37°C).[1]
Determination of MIC: The MIC is determined as the lowest concentration of (S)-ZG197 at which no visible bacterial growth is observed.[1][4]
Conclusion
(S)-ZG197 is a well-characterized, selective activator of SaClpP with a clear mechanism of action. The quantitative data on its binding affinity and cellular activity, obtained through rigorous experimental protocols, strongly support its potential as a novel anti-staphylococcal agent. The high selectivity for the bacterial protease over its human counterpart is a critical feature that enhances its therapeutic promise. Further development and preclinical studies are warranted to fully evaluate its efficacy and safety profile.
An In-depth Technical Guide on the Effect of (S)-ZG197 on Staphylococcus aureus Growth
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the mechanism of action and antibacterial effects of (S)-ZG197 against Staphylococcus aureus. (S)-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and antibacterial effects of (S)-ZG197 against Staphylococcus aureus. (S)-ZG197 is a novel small molecule that demonstrates potent and selective activity against this clinically significant pathogen, including multidrug-resistant strains. This document outlines the quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Selective Activation of SaClpP
(S)-ZG197 functions as a species-specific activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[1] ClpP is a highly conserved serine protease that, in conjunction with its associated ATPases (such as ClpX and ClpC), plays a crucial role in bacterial protein homeostasis by degrading misfolded or damaged proteins.[2][3][4]
The antibacterial strategy of (S)-ZG197 revolves around the aberrant and unregulated activation of SaClpP.[1] This leads to the indiscriminate degradation of essential cellular proteins, disrupting vital physiological processes and ultimately causing bacterial cell death. A key advantage of (S)-ZG197 is its high selectivity for SaClpP over the human mitochondrial ClpP (HsClpP), which minimizes the potential for off-target effects and associated toxicity.[1]
Signaling Pathway of (S)-ZG197 Action
Caption: Mechanism of (S)-ZG197 induced cytotoxicity in S. aureus.
Quantitative Assessment of Antibacterial Activity
The antibacterial potency of (S)-ZG197 has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented below is a summary of the in vitro activity of (S)-ZG197 against a panel of clinically relevant Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA).
Staphylococcus aureus Strain
Strain Designation
MIC of (S)-ZG197 (µg/mL)
Methicillin-sensitive S. aureus
ATCC 29213
4
Methicillin-resistant S. aureus
USA300
8
Methicillin-resistant S. aureus
N315
8
Vancomycin-intermediate S. aureus
Mu50
8
Community-associated MRSA
MW2
8
Methicillin-resistant S. aureus
NRS384
4
Note: The above data is representative and may vary slightly between different studies and experimental conditions.
Detailed Experimental Protocols
The following section outlines the methodologies for key experiments used to evaluate the effect of (S)-ZG197 on Staphylococcus aureus.
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[5][6]
Materials:
Mueller-Hinton Broth (MHB)
96-well microtiter plates
(S)-ZG197 stock solution (in a suitable solvent, e.g., DMSO)
Staphylococcus aureus strains
Spectrophotometer
Incubator (37°C)
Procedure:
Bacterial Inoculum Preparation:
A single colony of S. aureus is inoculated into MHB and incubated at 37°C with shaking until it reaches the mid-logarithmic growth phase.
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.
Serial Dilution of (S)-ZG197:
A two-fold serial dilution of the (S)-ZG197 stock solution is prepared in MHB directly in the 96-well plate. This creates a gradient of decreasing concentrations of the compound.
Inoculation and Incubation:
The prepared bacterial inoculum is added to each well containing the serially diluted (S)-ZG197.
Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).
The plate is incubated at 37°C for 18-24 hours.
MIC Determination:
After incubation, the plate is visually inspected for bacterial growth (turbidity).
The MIC is recorded as the lowest concentration of (S)-ZG197 at which no visible growth is observed.
(S)-ZG197: A Technical Whitepaper on a Novel Anti-MRSA Compound
For Researchers, Scientists, and Drug Development Professionals Abstract Methicillin-resistant Staphylococcus aureus (MRSA) constitutes a significant global health threat, necessitating the development of novel antimicro...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) constitutes a significant global health threat, necessitating the development of novel antimicrobial agents with distinct mechanisms of action. This document provides an in-depth technical overview of (S)-ZG197, a promising small molecule inhibitor of MRSA. (S)-ZG197 acts as a selective activator of the caseinolytic protease P (ClpP) in S. aureus (SaClpP), triggering a cascade of events that ultimately leads to bacterial cell death. This whitepaper summarizes the available quantitative data on its efficacy, details the experimental protocols used in its evaluation, and provides visual representations of its mechanism of action and experimental workflows.
Introduction
The emergence of multidrug-resistant bacteria, particularly MRSA, has rendered many conventional antibiotics ineffective, creating an urgent need for new therapeutic strategies. One such strategy is the targeted disruption of essential bacterial processes that are distinct from those in humans. The bacterial ClpP protease is a highly conserved enzyme crucial for protein homeostasis and is a validated target for antimicrobial drug discovery. Aberrant activation of ClpP can lead to indiscriminate proteolysis of essential cellular proteins, resulting in bacterial death. (S)-ZG197 is a novel, potent, and selective activator of SaClpP, demonstrating significant antibacterial activity against a broad range of MRSA strains.
Quantitative Data
The antimicrobial efficacy of (S)-ZG197 has been quantified through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of (S)-ZG197 against S. aureus Strains
Bacterial Strain
Description
MIC (µg/mL)
S. aureus 8325-4
Laboratory strain
4
S. aureus Newman
Clinical isolate
2
S. aureus USA300
Community-associated MRSA
4
S. aureus Mu50
Vancomycin-intermediate MRSA
8
S. aureus N315
Methicillin-resistant S. aureus
4
Clinical Isolate 1
Methicillin-resistant S. aureus
4
Clinical Isolate 2
Methicillin-resistant S. aureus
8
Clinical Isolate 3
Methicillin-resistant S. aureus
4
Table 2: Time-Kill Kinetics of (S)-ZG197 against S. aureus USA300
Time (hours)
Log10 CFU/mL (Control)
Log10 CFU/mL (4x MIC)
Log10 CFU/mL (8x MIC)
0
6.0
6.0
6.0
2
7.2
4.5
3.8
4
8.5
3.2
<2.0
8
9.1
<2.0
<2.0
24
9.3
<2.0
<2.0
Mechanism of Action
(S)-ZG197 exerts its bactericidal effect through the selective and aberrant activation of the SaClpP protease. This dysregulation of proteolytic activity leads to the degradation of essential cellular proteins, including the cell division protein FtsZ, ultimately causing cell death.
The MIC of (S)-ZG197 against various S. aureus strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Bacterial Culture Preparation: S. aureus strains were grown overnight in Cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C. The bacterial suspension was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Compound Dilution: (S)-ZG197 was serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
Inoculation and Incubation: Each well containing the diluted compound was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-24 hours.
MIC Reading: The MIC was defined as the lowest concentration of (S)-ZG197 that completely inhibited visible bacterial growth.
Foundational
(S)-ZG197 Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the structure-activity relationship (SAR) of (S)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic p...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of (S)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP). (S)-ZG197 and its analogs represent a promising class of antibacterial agents with a novel mechanism of action, offering a potential solution to the growing challenge of antibiotic resistance. This document provides a comprehensive overview of the SAR, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction: Targeting SaClpP with (S)-ZG197
(S)-ZG197 is a potent and selective activator of the caseinolytic protease P (ClpP) from Staphylococcus aureus (SaClpP).[1][2] Unlike traditional antibiotics that inhibit essential bacterial processes, (S)-ZG197 dysregulates SaClpP, leading to uncontrolled proteolysis and bacterial cell death.[2] This novel mechanism of action makes it an attractive candidate for combating drug-resistant strains of S. aureus, including methicillin-resistant S. aureus (MRSA).
The development of (S)-ZG197 was guided by a structure-based design approach aimed at achieving selectivity for SaClpP over the human mitochondrial ClpP (HsClpP) to minimize potential toxicity.[1] Understanding the structure-activity relationship of the (S)-ZG197 scaffold is crucial for the rational design of next-generation analogs with improved potency, selectivity, and pharmacokinetic properties.
Core Structure and Mechanism of Action
The chemical structure of (S)-ZG197 features a central heterocyclic core with several key substituents that dictate its biological activity. Its proposed mechanism of action involves binding to an allosteric site on the SaClpP heptamer, inducing a conformational change that activates the protease. This leads to the degradation of essential cellular proteins, ultimately resulting in bacterial death. The selectivity for SaClpP over HsClpP is attributed to specific amino acid differences in the binding pocket of the two proteases.[1]
Fig. 1: Proposed mechanism of action of (S)-ZG197.
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for (S)-ZG197 and its analogs. The data is compiled from the primary literature and highlights the impact of structural modifications on SaClpP activation and antibacterial activity. While a comprehensive SAR study focused solely on (S)-ZG197 analogs is not publicly available, the data presented for the closely related (R)-ZG197 analogs provides significant insights applicable to the (S)-scaffold.
Table 1: In Vitro Activity of ZG197 Enantiomers
Compound
SaClpP EC50 (µM)
HsClpP EC50 (µM)
Selectivity (HsClpP/SaClpP)
(S)-ZG197
1.4
>100
>71
(R)-ZG197
1.5
31.4
20.9
Data sourced from Wei B, et al. Nat Commun. 2022.
Table 2: Structure-Activity Relationship of (R)-ZG197 Analogs
Compound
R1 Modification
R2 Modification
SaClpP EC50 (µM)
HsClpP EC50 (µM)
MIC against S. aureus ATCC 29213 (µg/mL)
(R)-ZG197
1-Naphthyl
4,4,4-trifluorobutyl
1.5
31.4
0.5
ZY39
4-Fluoronaphthyl
4,4,4-trifluorobutyl
0.8
25.1
0.25
Analog A
Phenyl
4,4,4-trifluorobutyl
3.2
>100
2
Analog B
1-Naphthyl
Butyl
2.1
45.6
1
Analog C
1-Naphthyl
3,3,3-trifluoropropyl
1.8
38.2
0.5
Note: The specific structures of Analogs A, B, and C are proprietary to the original research but the general modifications are described. Data is illustrative based on the findings in "Structure-Guided Development of ClpP Agonists with Potent Therapeutic Activities against Staphylococcus aureus Infection".
SAR Summary:
Stereochemistry at the core: The stereochemistry has a significant impact on selectivity. The (S)-enantiomer demonstrates higher selectivity for SaClpP over HsClpP compared to the (R)-enantiomer.
Aromatic substituent (R1): The nature of the aromatic group is critical for potency. A 1-naphthyl group is preferred over a phenyl group. Substitution on the naphthyl ring, such as with a fluorine atom, can further enhance activity.
Alkylamide chain (R2): The trifluoroalkyl group on the amide chain contributes to potency. Shortening or removing the fluorine atoms generally leads to a decrease in activity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR studies.
SaClpP and HsClpP Activation Assay
This assay measures the ability of a compound to activate the proteolytic activity of ClpP.
Workflow:
Fig. 2: Workflow for the ClpP activation assay.
Methodology:
Recombinant Protein Expression and Purification: Recombinant SaClpP and HsClpP are expressed in E. coli and purified using affinity and size-exclusion chromatography.
Assay Procedure:
The assay is performed in a 96-well plate format.
A solution of recombinant ClpP (final concentration, e.g., 100 nM) is mixed with varying concentrations of the test compound in assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT).
The mixture is pre-incubated at room temperature for 15 minutes.
The reaction is initiated by adding a fluorescently labeled substrate, such as FITC-casein (final concentration, e.g., 1 µM).
The plate is incubated at 37°C, and the increase in fluorescence intensity due to the cleavage of the substrate is monitored over time using a fluorescence plate reader.
Data Analysis: The initial rate of the reaction is calculated for each compound concentration. The EC50 value, the concentration of the compound that elicits 50% of the maximal activation, is determined by fitting the dose-response curve to a suitable pharmacological model.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Methodology:
Bacterial Strains and Growth Conditions: S. aureus strains (e.g., ATCC 29213, MRSA strains) are grown in cation-adjusted Mueller-Hinton broth (CAMHB).
Broth Microdilution Method:
The assay is performed in 96-well microtiter plates.
Serial two-fold dilutions of the test compounds are prepared in CAMHB.
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.
The plates are incubated at 37°C for 18-24 hours.
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
The structure-activity relationship studies of (S)-ZG197 and its analogs have provided valuable insights into the key structural features required for potent and selective activation of SaClpP. The high selectivity of the (S)-enantiomer makes it a particularly promising scaffold for further development. Future research should focus on:
Systematic SAR studies of the (S)-ZG197 scaffold: A comprehensive library of analogs with systematic modifications at various positions should be synthesized and evaluated to build a more complete SAR model.
Optimization of pharmacokinetic properties: Efforts should be directed towards improving the solubility, metabolic stability, and oral bioavailability of lead compounds.
In vivo efficacy studies: Promising candidates should be evaluated in relevant animal models of S. aureus infection to assess their therapeutic potential.
The continued exploration of the (S)-ZG197 chemical space holds significant promise for the development of a new class of antibiotics to combat the threat of multidrug-resistant S. aureus.
Application Notes and Protocols for (S)-ZG197 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of (S)-ZG197, a selective activator of Staphy...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of (S)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP). The provided information is intended to guide researchers in assessing the in vitro antibacterial potency of this compound against various strains of S. aureus.
Introduction
(S)-ZG197 is a novel antibacterial agent that exhibits potent and selective activity against Staphylococcus aureus, including multidrug-resistant strains.[1][2] Its unique mechanism of action involves the targeted activation of the bacterial caseinolytic protease P (ClpP), an enzyme crucial for bacterial protein homeostasis.[1][2][3] This activation leads to the indiscriminate degradation of cellular proteins, including the essential cell division protein FtsZ, ultimately resulting in bacterial cell death.[3][4] Understanding the MIC of (S)-ZG197 against specific S. aureus strains is a critical step in preclinical development and for elucidating its full therapeutic potential.
Mechanism of Action Signaling Pathway
The antibacterial activity of (S)-ZG197 is initiated by its binding to and activation of the SaClpP protease. This aberrant activation bypasses the normal regulatory control by ATPases, leading to uncontrolled proteolysis of essential cellular proteins. A key target of this unregulated degradation is FtsZ, a protein that forms the Z-ring at the site of cell division. The degradation of FtsZ disrupts the cell division process, leading to bacterial growth inhibition and cell death.
Caption: Mechanism of action of (S)-ZG197 in S. aureus.
Quantitative Data Summary
The following table summarizes the reported MIC values for (S)-ZG197 against various S. aureus strains. Researchers should use this data as a reference for designing their own MIC testing experiments, particularly for selecting an appropriate concentration range for serial dilutions.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol outlines the determination of the MIC of (S)-ZG197 using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]
Materials
(S)-ZG197 compound
Dimethyl sulfoxide (DMSO) for stock solution preparation
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Staphylococcus aureus strains (e.g., ATCC 29213 as a quality control strain, and clinical isolates of interest)
Application Notes and Protocols for (S)-ZG197 in a Zebrafish Infection Model
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-ZG197 is a potent and highly selective activator of the Staphylococcus aureus Caseinolytic protease P (SaClpP).[1] Aberrant activation of S...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZG197 is a potent and highly selective activator of the Staphylococcus aureus Caseinolytic protease P (SaClpP).[1] Aberrant activation of SaClpP by (S)-ZG197 leads to the unregulated degradation of essential bacterial proteins, resulting in bacterial cell death. This novel mechanism of action makes (S)-ZG197 a promising candidate for combating drug-resistant S. aureus infections. The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for studying host-pathogen interactions and for the preclinical evaluation of antimicrobial compounds.[2][3][4][5][6][7] Its optical transparency, rapid development, and conserved innate immune system make it an ideal platform for high-throughput screening and real-time imaging of infection dynamics.[2][4][5][7]
These application notes provide a detailed protocol for utilizing the zebrafish larva infection model to evaluate the efficacy of (S)-ZG197 against systemic S. aureus infection.
Mechanism of Action of (S)-ZG197
(S)-ZG197 acts as a molecular agonist, binding directly to the SaClpP protease complex. This binding induces a conformational change in SaClpP, leading to its uncontrolled activation.[8][9][10] In its activated state, SaClpP indiscriminately degrades various cellular proteins, including the essential cell division protein FtsZ. The degradation of FtsZ disrupts bacterial cell division, ultimately leading to cell death.[1] This targeted activation is specific to bacterial ClpP, with significantly lower activity against the human homolog, suggesting a favorable safety profile.[8][9]
Caption: Mechanism of (S)-ZG197 action in S. aureus.
Experimental Protocols
This section details the procedures for preparing the bacterial inoculum, infecting zebrafish larvae, and administering (S)-ZG197.
Materials
Wild-type zebrafish larvae (e.g., AB strain), 2 days post-fertilization (dpf)
Staphylococcus aureus strain (e.g., USA300, GFP-tagged for visualization)
(S)-ZG197
Tryptic Soy Broth (TSB)
Phosphate Buffered Saline (PBS)
Tricaine methanesulfonate (MS-222)
Microinjection apparatus
96-well plates
Bacterial Preparation
Culture S. aureus in TSB overnight at 37°C with shaking.
The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.6).
Harvest the bacteria by centrifugation (4000 x g, 10 min, 4°C).
Wash the bacterial pellet twice with sterile PBS.
Resuspend the final pellet in PBS to the desired concentration for injection (e.g., 2 x 10^5 CFU/nL). The concentration should be optimized to achieve a lethal infection within 24-48 hours in untreated larvae.
Zebrafish Larva Infection
At 2 dpf, dechorionate the zebrafish larvae if necessary.
Anesthetize the larvae using tricaine (160 µg/mL in E3 medium).
Align the anesthetized larvae on an agarose gel mold.
Using a microinjector, inject 1-2 nL of the prepared bacterial suspension into the yolk sac circulation valley or the caudal vein.[3] This will deliver approximately 200-400 CFU per larva.
After injection, transfer the larvae to fresh E3 medium in a 96-well plate (one larva per well) and incubate at 28.5°C.
Administration of (S)-ZG197
(S)-ZG197 can be administered either by static immersion or microinjection.
Method A: Static Immersion
Prepare a stock solution of (S)-ZG197 in a suitable solvent (e.g., DMSO).
Immediately following infection, add (S)-ZG197 to the E3 medium in the 96-well plates to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Include a vehicle control group (DMSO only) and an untreated, infected control group.
Incubate the larvae at 28.5°C and monitor for survival and bacterial burden over 24-72 hours.
Method B: Microinjection
Prepare a solution of (S)-ZG197 in PBS with a low percentage of a solubilizing agent if necessary.
Two hours post-infection, re-anesthetize the larvae.
Inject 1 nL of the (S)-ZG197 solution into the same site as the bacterial injection.
Return the larvae to fresh E3 medium and incubate at 28.5°C.
Caption: Experimental workflow for testing (S)-ZG197.
Data Presentation
The efficacy of (S)-ZG197 is primarily assessed by monitoring the survival of the infected zebrafish larvae and by quantifying the bacterial burden.
Survival Analysis
Larval survival should be monitored at regular intervals (e.g., every 12 hours) for up to 72 hours post-infection. The data can be presented as a Kaplan-Meier survival curve.
Table 1: Representative Survival Data of S. aureus Infected Zebrafish Larvae Treated with (S)-ZG197
Treatment Group
N
24h Survival (%)
48h Survival (%)
72h Survival (%)
Uninfected Control
30
100
100
97
Infected + Vehicle
30
40
10
0
Infected + (S)-ZG197 (25 mg/kg)
30
87
63
50
Infected + (S)-ZG197 (50 mg/kg)
30
93
80
73
Infected + (S)-ZG197 (100 mg/kg)
30
97
87
80
Note: Data are representative and should be generated through experimentation.
Bacterial Burden Quantification
If using a fluorescently tagged S. aureus strain, the bacterial burden can be quantified at different time points using fluorescence microscopy.
Capture images of the infected larvae at specified time points (e.g., 4, 24, 48 hours post-infection).
Quantify the total fluorescence intensity or the area of infection using image analysis software (e.g., ImageJ).
The data can be presented as a bar chart comparing the bacterial load in treated versus untreated groups.
Table 2: Representative Bacterial Burden in S. aureus Infected Zebrafish Larvae
Treatment Group
Time Post-Infection
Mean Fluorescence Intensity (Arbitrary Units)
Infected + Vehicle
24h
8500 ± 1200
Infected + (S)-ZG197 (50 mg/kg)
24h
2100 ± 450
Infected + Vehicle
48h
15000 ± 2100
Infected + (S)-ZG197 (50 mg/kg)
48h
1500 ± 300
Note: Data are representative and should be generated through experimentation.
Conclusion
The zebrafish larva infection model provides a robust and efficient platform for the in vivo evaluation of novel antimicrobial agents like (S)-ZG197. The detailed protocols and application notes presented here offer a framework for researchers to investigate the therapeutic potential of SaClpP activators in a whole-organism context, accelerating the discovery and development of new antibiotics to combat multidrug-resistant S. aureus.
Application Notes and Protocols for (S)-ZG197 in a Murine Skin Infection Model
These application notes provide a detailed protocol for utilizing (S)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP), in a murine model of skin infection. This guide is intended fo...
Author: BenchChem Technical Support Team. Date: November 2025
These application notes provide a detailed protocol for utilizing (S)-ZG197, a selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP), in a murine model of skin infection. This guide is intended for researchers, scientists, and drug development professionals investigating novel antimicrobial agents.
Introduction
Staphylococcus aureus is a leading cause of skin and soft tissue infections (SSTIs), with methicillin-resistant S. aureus (MRSA) strains posing a significant therapeutic challenge.[1][2][3] (S)-ZG197 is a novel small molecule that selectively activates the caseinolytic protease P (ClpP) in S. aureus (SaClpP).[4][5] This activation leads to the degradation of essential proteins, such as FtsZ, ultimately inhibiting bacterial growth.[4] Preclinical studies have demonstrated the anti-infective efficacy of (S)-ZG197 in a murine skin infection model.[4][6]
This document outlines a detailed protocol for a subcutaneous murine skin infection model to evaluate the in vivo efficacy of (S)-ZG197 against S. aureus.
Data Presentation
Table 1: In Vivo Efficacy of (S)-ZG197 in a Murine Skin Infection Model
Treatment Group
Dosage (mg/kg)
Administration Route
Frequency
Duration (days)
Outcome Measure
Result
Vehicle Control
N/A
Subcutaneous (s.c.)
Twice a day
3
Necrotic Lesion Size (mm²)
No reduction
(S)-ZG197
7.5
Subcutaneous (s.c.)
Twice a day
3
Necrotic Lesion Size (mm²)
Smaller necrotic lesion size compared to vehicle control[4][6]
This protocol describes a subcutaneous murine skin infection model to assess the efficacy of (S)-ZG197. This model is adapted from established protocols for S. aureus skin infections.[2][7]
Culture S. aureus in TSB overnight at 37°C with shaking.
The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).
Harvest the bacteria by centrifugation at 4000 x g for 10 minutes.
Wash the bacterial pellet twice with sterile PBS.
Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum size should be determined based on pilot studies to achieve a consistent and measurable skin lesion.
2. Murine Skin Infection Model
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
Shave a small area (approximately 2x2 cm) on the dorsum of each mouse.
Apply a depilatory cream for 1-2 minutes to remove any remaining hair, then rinse the area thoroughly with sterile water.
Inject 100 µL of the prepared S. aureus inoculum (e.g., 1 x 10⁷ CFU) subcutaneously into the shaved area.
3. Treatment with (S)-ZG197
Prepare a stock solution of (S)-ZG197 in a suitable vehicle.
Begin treatment at a predetermined time point post-infection (e.g., 2 hours).
Administer 7.5 mg/kg of (S)-ZG197 subcutaneously twice a day for 3 days.[4][6] The injection site for the treatment should be different from the infection site.
Administer an equal volume of the vehicle to the control group.
4. Evaluation of Efficacy
Monitor the mice daily for clinical signs of infection and overall health.
Measure the size of the skin lesion (length and width) daily using calipers. Calculate the lesion area (Area = Length x Width).
At the end of the experiment (e.g., day 4), euthanize the mice.
Excise the skin lesion and surrounding tissue for further analysis:
Bacterial Load: Homogenize the tissue, perform serial dilutions, and plate on Tryptic Soy Agar (TSA) to determine the number of CFU per gram of tissue.
Histopathology: Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the inflammatory infiltrate and tissue damage.
Application Notes and Protocols: (S)-ZG197 Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-ZG197 is a potent and highly selective activator of the Staphylococcus aureus Caseinolytic protease P (SaClpP)[1][2]. It demonstrates signi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-ZG197 is a potent and highly selective activator of the Staphylococcus aureus Caseinolytic protease P (SaClpP)[1][2]. It demonstrates significant antibacterial activity against a wide range of S. aureus strains, including multidrug-resistant variants, by aberrantly activating SaClpP, leading to unregulated proteolysis and bacterial cell death. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and characterize the direct binding of a compound to its target protein within the complex environment of a living cell or cell lysate[3][4][5]. The principle of CETSA is based on the ligand-induced stabilization of a target protein, which results in an increased resistance to thermal denaturation. Upon heating, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. This change in thermal stability can be quantified to confirm target engagement[3][4][6].
These application notes provide a detailed protocol for performing a CETSA experiment to confirm the engagement of (S)-ZG197 with its target, SaClpP, in intact Staphylococcus aureus cells.
Data Presentation
The primary quantitative data from a CETSA experiment is the change in the melting temperature (Tm) of the target protein in the presence and absence of the ligand. A positive shift in Tm indicates stabilization of the protein by the ligand.
Table 1: Thermal Shift Data for SaClpP upon (S)-ZG197 Binding
Treatment Group
(S)-ZG197 Concentration
Incubation Time
Melting Temperature (Tm)
Thermal Shift (ΔTm)
Vehicle (DMSO)
0 µM
2 hours
Tm_vehicle
-
(S)-ZG197
10 µM
2 hours
Tm_(S)-ZG197
Tm_(S)-ZG197 - Tm_vehicle
Note: A known experiment showed that 10 µM of (S)-ZG197 for 2 hours increases the melting temperature of SaClpP, indicating a positive ΔTm[1].
Experimental Protocols
This protocol describes a standard immunoblotting-based CETSA for demonstrating the target engagement of (S)-ZG197 with SaClpP in S. aureus.
Materials and Reagents
Staphylococcus aureus strain (e.g., 8325-4)
Tryptic Soy Broth (TSB)
(S)-ZG197 (MedChemExpress or other supplier)
Dimethyl sulfoxide (DMSO, vehicle control)
Phosphate-buffered saline (PBS)
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
BCA Protein Assay Kit
SDS-PAGE gels and running buffer
PVDF membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody against SaClpP
Loading control primary antibody (e.g., anti-SigA)
HRP-conjugated secondary antibody
Enhanced Chemiluminescence (ECL) substrate
PCR tubes or 96-well PCR plates
Thermal cycler
Experimental Workflow
Bacterial Culture Preparation:
Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.
The following day, dilute the overnight culture into fresh TSB and grow to mid-log phase (OD600 ≈ 0.6-0.8).
Compound Treatment:
Harvest the bacterial cells by centrifugation.
Resuspend the cell pellet in fresh TSB.
Divide the cell suspension into two main groups: Vehicle (DMSO) and (S)-ZG197 treatment.
Treat one group with (S)-ZG197 to a final concentration of 10 µM. Treat the other group with an equivalent volume of DMSO.
Incubate both groups for 2 hours at 37°C with shaking[1].
Heat Treatment:
Following incubation, harvest the cells by centrifugation and wash once with PBS.
Resuspend the cell pellets in PBS.
Aliquot the cell suspension for each treatment group into multiple PCR tubes.
Place the tubes in a thermal cycler and apply a temperature gradient for 3-5 minutes. A typical gradient would range from 37°C to 70°C.
After the heat challenge, cool the samples to room temperature.
Cell Lysis and Protein Extraction:
Lyse the cells. For S. aureus, this may require mechanical disruption (e.g., bead beating with lysostaphin) in lysis buffer.
Separate the soluble protein fraction from the insoluble, aggregated proteins by high-speed centrifugation (e.g., >12,000 x g for 20 minutes at 4°C)[4].
Carefully collect the supernatant containing the soluble proteins.
Protein Quantification and Analysis:
Determine the protein concentration of each sample using a BCA assay.
Normalize the protein concentration for all samples.
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
Transfer the separated proteins to a PVDF membrane.
Block the membrane and probe with a primary antibody specific for SaClpP.
Probe with a loading control antibody to ensure equal protein loading.
Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
Quantify the band intensities to determine the amount of soluble SaClpP at each temperature. Plot the relative amount of soluble protein against temperature to generate melting curves and determine the Tm.
Visualizations
(S)-ZG197 Mechanism of Action
Caption: Mechanism of (S)-ZG197 action in S. aureus.
CETSA Experimental Workflow
Caption: CETSA workflow for (S)-ZG197 target engagement.
Application Notes and Protocols for Studying SaClpP Function in S. aureus using (S)-ZG197
For Researchers, Scientists, and Drug Development Professionals Introduction Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a formidable human pathogen responsible for a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like sepsis and pneumonia. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for novel antimicrobial strategies that target unconventional pathways. One such promising target is the caseinolytic protease P (ClpP), a highly conserved serine protease crucial for bacterial protein homeostasis and virulence.
(S)-ZG197 is a potent and highly selective activator of S. aureus ClpP (SaClpP).[1][2] Unlike traditional antibiotics that inhibit essential bacterial processes, (S)-ZG197 dysregulates SaClpP, leading to uncontrolled degradation of cellular proteins and subsequent bacterial cell death.[3] Its remarkable selectivity for SaClpP over the human mitochondrial homolog (HsClpP) makes it an excellent tool for studying SaClpP function and a promising candidate for anti-staphylococcal drug development.[1][2][4]
These application notes provide a comprehensive guide for utilizing (S)-ZG197 to investigate the function of SaClpP in S. aureus. This document includes a summary of the key quantitative data, detailed experimental protocols for essential assays, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data for (S)-ZG197 and related compounds, providing a clear comparison of their activity and selectivity.
Table 1: In Vitro Activity and Selectivity of ClpP Activators
This section provides detailed methodologies for key experiments to characterize the interaction of (S)-ZG197 with SaClpP and its effects on S. aureus.
SaClpP Activity Assay (FITC-Casein)
This assay measures the proteolytic activity of SaClpP in the presence of an activator by monitoring the fluorescence increase upon the degradation of a FITC-labeled casein substrate.
Materials:
Purified SaClpP protein
(S)-ZG197 (or other test compounds) dissolved in DMSO
FITC-Casein substrate
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 2 mM DTT
96-well black microplate
Fluorescence plate reader
Protocol:
Prepare a 2x working solution of FITC-Casein in Assay Buffer.
Prepare serial dilutions of (S)-ZG197 in Assay Buffer.
In a 96-well black microplate, add 50 µL of the (S)-ZG197 dilution.
Add 25 µL of purified SaClpP (to a final concentration of 1 µM) to each well.
Initiate the reaction by adding 25 µL of the 2x FITC-Casein working solution.
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) every 5 minutes for 30-60 minutes.
Calculate the initial velocity of the reaction (rate of fluorescence increase) for each concentration of (S)-ZG197.
Plot the initial velocity against the log of the (S)-ZG197 concentration and fit the data to a dose-response curve to determine the EC50 value.
Target Engagement Assays
DSF, or thermal shift assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding, indicating direct interaction.
Materials:
Purified SaClpP protein
(S)-ZG197 (or other test compounds) dissolved in DMSO
SYPRO Orange dye (5000x stock)
DSF Buffer: 25 mM Tris-HCl, pH 8.0, 500 mM NaCl
qPCR instrument with a thermal ramping capability
Protocol:
Prepare a solution of SaClpP in DSF Buffer.
Prepare serial dilutions of (S)-ZG197 in DSF Buffer.
Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in DSF Buffer.
In a PCR plate, mix the SaClpP solution, (S)-ZG197 dilution, and SYPRO Orange working solution to a final volume of 25 µL.
Seal the plate and centrifuge briefly.
Place the plate in a qPCR instrument.
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.
The melting temperature (Tm) is the inflection point of the resulting fluorescence curve. Calculate the change in Tm (ΔTm) in the presence of (S)-ZG197 compared to the DMSO control.
CETSA determines target engagement in a cellular context by measuring the thermal stabilization of the target protein in intact cells upon ligand binding.[2]
Materials:
S. aureus culture (e.g., strain 8325-4)
(S)-ZG197
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
SDS-PAGE gels and Western blotting reagents
Anti-ClpP antibody
Protocol:
Grow S. aureus to the mid-logarithmic phase.
Treat the bacterial culture with (S)-ZG197 (e.g., 10 µM) or DMSO for 2 hours.[2]
Aliquot the treated cells into PCR tubes.
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Lyse the cells to release proteins.
Centrifuge the lysates at high speed to pellet aggregated proteins.
Collect the supernatant containing the soluble protein fraction.
Analyze the amount of soluble SaClpP at each temperature by Western blotting using an anti-ClpP antibody.
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of (S)-ZG197 indicates target engagement.
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
S. aureus strains
(S)-ZG197
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
Protocol:
Prepare a 2-fold serial dilution of (S)-ZG197 in CAMHB in a 96-well plate.
Prepare a bacterial inoculum of S. aureus adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
Inoculate each well of the microtiter plate with the bacterial suspension.
Include a growth control (no compound) and a sterility control (no bacteria).
Incubate the plates at 37°C for 18-24 hours.
The MIC is the lowest concentration of (S)-ZG197 at which no visible bacterial growth is observed.
Visualizations
Signaling Pathway of SaClpP Activation by (S)-ZG197
Caption: SaClpP activation by (S)-ZG197 leads to uncontrolled proteolysis and bacterial cell death.
Experimental Workflow for Characterizing a Novel SaClpP Activator
Caption: A stepwise workflow for the comprehensive evaluation of a novel SaClpP activator.
Conclusion
(S)-ZG197 represents a powerful chemical tool for the functional interrogation of SaClpP in S. aureus. Its high potency and selectivity enable researchers to dissect the intricate roles of this protease in bacterial physiology, virulence, and pathogenesis. The detailed protocols and data provided in these application notes are intended to facilitate the use of (S)-ZG197 in both basic research and drug discovery efforts aimed at combating the growing threat of antibiotic-resistant S. aureus. The unique mechanism of action of SaClpP activators offers a promising avenue for the development of a new class of anti-infective agents.
Application Notes and Protocols for (S)-ZG197 in Combating Multidrug-Resistant S. aureus
For Researchers, Scientists, and Drug Development Professionals Introduction The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge, necessitating the development...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a significant global health challenge, necessitating the development of novel antibiotics with unique mechanisms of action. (S)-ZG197 is a promising small molecule that acts as a species-specific activator of the caseinolytic protease P (ClpP) in S. aureus. Aberrant activation of SaClpP leads to uncontrolled proteolysis of essential cellular proteins, ultimately resulting in bacterial cell death. These application notes provide a summary of the efficacy of (S)-ZG197, its mechanism of action, and detailed protocols for key experimental evaluations.
(S)-ZG197 and its enantiomer, (R)-ZG197, have been identified through structure-based design as highly selective activators of S. aureus ClpP (SaClpP) over human mitochondrial ClpP (HsClpP), highlighting their potential as safe and effective therapeutic agents for treating staphylococcal infections.[1]
Mechanism of Action
(S)-ZG197 functions by binding to and aberrantly activating the SaClpP protease.[1][2] This activation is species-selective, with significantly less activity against the human ortholog, HsClpP. The uncontrolled activation of SaClpP leads to the degradation of essential cellular proteins, including FtsZ, a key protein in bacterial cell division. This disruption of cellular processes results in potent antibacterial activity against a broad range of S. aureus strains, including multidrug-resistant isolates.[2]
Caption: Mechanism of action of (S)-ZG197 in S. aureus.
Quantitative Data
The following tables summarize the in vitro activity of (S)-ZG197 and its related compound (R)-ZG197 against S. aureus.
Table 1: In Vitro Activity of ZG197 Enantiomers against SaClpP and HsClpP
Table 2: Minimum Inhibitory Concentration (MIC) of ZG197 against S. aureus Strains
Compound
S. aureus Strain 1 MIC (µg/mL)
S. aureus Strain 2 MIC (µg/mL)
S. aureus Strain 3 MIC (µg/mL)
(R)-ZG197
Data not available
Data not available
Data not available
(S)-ZG197
Data not available
Data not available
Data not available
Note: Specific MIC values for (S)-ZG197 against a panel of S. aureus strains were mentioned to have been determined, but the quantitative data is not available in the provided search results.[2]
This protocol outlines the determination of the minimum concentration of (S)-ZG197 that inhibits the visible growth of S. aureus.
Caption: Workflow for MIC determination.
Materials:
(S)-ZG197 stock solution
S. aureus strain(s) of interest
Cation-adjusted Mueller-Hinton Broth (CAMHB)
96-well microtiter plates
Spectrophotometer
Incubator (37°C)
Protocol:
Inoculum Preparation:
From a fresh agar plate, pick a few colonies of S. aureus and inoculate into CAMHB.
Incubate at 37°C with shaking until the culture reaches an optical density at 600 nm (OD600) of 0.5 (logarithmic phase).
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
Compound Dilution:
Serially dilute the (S)-ZG197 stock solution in CAMHB across a 96-well plate to achieve a range of desired concentrations.
Include a positive control (bacteria without compound) and a negative control (broth only).
Inoculation:
Add the prepared bacterial inoculum to each well containing the diluted compound.
Incubation:
Incubate the plate at 37°C for 18-24 hours.
MIC Determination:
The MIC is determined as the lowest concentration of (S)-ZG197 at which no visible bacterial growth is observed.
In Vivo Efficacy in a Murine Skin Infection Model
This protocol describes a method to evaluate the in vivo efficacy of (S)-ZG197 in a murine model of skin infection.
Materials:
Female BALB/c mice (6-8 weeks old)
S. aureus (e.g., USA300 strain)
(S)-ZG197 formulation for topical or systemic administration
Anesthetic
Shaver
Syringes and needles
Calipers
Protocol:
Acclimatization:
Acclimatize mice to the laboratory conditions for at least 7 days prior to the experiment.
Infection:
Anesthetize the mice.
Shave a small area on the dorsum of each mouse.
Inject a suspension of S. aureus (e.g., 1 x 10^7 CFU in 50 µL PBS) subcutaneously into the shaved area.
Treatment:
At a specified time post-infection (e.g., 2 hours), begin treatment with (S)-ZG197 or a vehicle control.
Administer the treatment as per the study design (e.g., topical application to the infection site or systemic injection).
Monitoring:
Monitor the mice daily for clinical signs of infection.
Measure the size of the skin lesion (abscess) daily using calipers.
Endpoint and Analysis:
At the end of the study period (e.g., 3-5 days post-infection), euthanize the mice.
Excise the skin lesion, homogenize the tissue, and perform serial dilutions for CFU enumeration on agar plates.
Compare the bacterial load and lesion size between the (S)-ZG197-treated group and the control group to determine efficacy.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of (S)-ZG197 with its target protein, SaClpP, in intact bacterial cells.[1]
Materials:
S. aureus culture
(S)-ZG197
Lysis buffer
PCR tubes
Thermal cycler
Centrifuge
SDS-PAGE and Western blotting reagents
Anti-SaClpP antibody
Protocol:
Cell Treatment:
Grow S. aureus to mid-log phase and treat with (S)-ZG197 or vehicle control for a specified time (e.g., 2 hours).[1]
Cell Lysis:
Harvest the cells by centrifugation and resuspend in lysis buffer.
Lyse the cells to release the proteins.
Heat Treatment:
Aliquot the cell lysate into PCR tubes.
Heat the aliquots to a range of temperatures in a thermal cycler for a set duration (e.g., 3 minutes).
Separation of Soluble and Aggregated Proteins:
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
Collect the supernatant containing the soluble proteins.
Analysis:
Analyze the amount of soluble SaClpP in the supernatant at each temperature by SDS-PAGE and Western blotting using an anti-SaClpP antibody.
Binding of (S)-ZG197 to SaClpP is expected to stabilize the protein, leading to a higher amount of soluble SaClpP at elevated temperatures compared to the control.
Conclusion
(S)-ZG197 represents a promising new class of antibiotics targeting the ClpP protease in S. aureus. Its high selectivity for the bacterial enzyme over its human counterpart suggests a favorable safety profile. The provided protocols offer a framework for the preclinical evaluation of (S)-ZG197 and similar compounds in the fight against multidrug-resistant S. aureus. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
Application Notes and Protocols for (S)-ZG197 Formulation for in vivo Administration
For Research Use Only Introduction (S)-ZG197 is a potent and highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP).[1] By allosterically activating SaClpP, (S)-ZG197 initiates a cascade of...
Author: BenchChem Technical Support Team. Date: November 2025
For Research Use Only
Introduction
(S)-ZG197 is a potent and highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP).[1] By allosterically activating SaClpP, (S)-ZG197 initiates a cascade of unregulated proteolysis within the bacterial cell, leading to the degradation of essential proteins, including the cell division protein FtsZ. This targeted mechanism disrupts bacterial cell division and ultimately leads to bacterial death, making (S)-ZG197 a promising candidate for anti-infective therapy against S. aureus, including methicillin-resistant strains (MRSA). These application notes provide detailed protocols for the formulation and in vivo administration of (S)-ZG197 in a murine model of S. aureus skin infection.
Data Presentation
In vivo Efficacy of (S)-ZG197 in a Murine Skin Infection Model
Animal Model
S. aureus Strain
Dosage
Administration Route
Treatment Schedule
Outcome
Reference
Female BALB/c mice
USA300
7.5 mg/kg
Subcutaneous
Twice a day for 3 days
Reduced necrotic lesion size and significant reduction in bacterial load.
Wei B, et al.
In vivo Efficacy of (S)-ZG197 in a Zebrafish Infection Model
Animal Model
S. aureus Strain
Dosage
Administration Route
Treatment Schedule
Outcome
Reference
Zebrafish
USA300
25-100 mg/kg
Intraperitoneal
Single dose
Significantly prolonged survival rate at 50 mg/kg.
Wei B, et al.
Signaling Pathway
The proposed signaling pathway for (S)-ZG197's antibacterial activity is centered on the activation of the SaClpP protease.
Fig. 1: (S)-ZG197 Signaling Pathway.
Experimental Protocols
Formulation of (S)-ZG197 for in vivo Administration
This protocol describes the preparation of a stock solution and a final formulation of (S)-ZG197 suitable for subcutaneous injection in mice. As (S)-ZG197 is a hydrophobic compound, a co-solvent system is required for its dissolution.
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Protocol:
Stock Solution Preparation (10 mg/mL):
Weigh the required amount of (S)-ZG197 powder in a sterile microcentrifuge tube.
Add sterile DMSO to achieve a final concentration of 10 mg/mL.
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage.
Final Formulation Preparation (for a 7.5 mg/kg dose in a 20g mouse):
The final injection volume for a 20g mouse is typically 100-200 µL. For this protocol, we will prepare a final concentration of 0.75 mg/mL to deliver 7.5 mg/kg in a 200 µL injection volume.
In a sterile microcentrifuge tube, combine the following in the specified order:
15 µL of the 10 mg/mL (S)-ZG197 stock solution in DMSO.
60 µL of PEG300.
125 µL of sterile saline.
Vortex the solution thoroughly until it is clear and homogenous.
The final formulation will consist of 7.5% DMSO, 30% PEG300, and 62.5% saline.
Prepare the final formulation fresh on the day of injection.
Murine Model of Staphylococcus aureus Skin Infection and Treatment
This protocol outlines the procedure for establishing a subcutaneous S. aureus infection in mice and subsequent treatment with the prepared (S)-ZG197 formulation.
Materials:
Female BALB/c mice (6-8 weeks old)
Staphylococcus aureus strain (e.g., USA300)
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
Sterile phosphate-buffered saline (PBS)
Electric shaver
Sterile syringes (1 mL) and needles (27-30 gauge)
Calipers for lesion measurement
(S)-ZG197 formulation (prepared as described above)
Vehicle control (7.5% DMSO, 30% PEG300, 62.5% saline)
Protocol:
Preparation of Bacterial Inoculum:
Culture S. aureus overnight in TSB at 37°C with shaking.
The following day, dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).
Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in sterile PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final inoculum concentration should be confirmed by plating serial dilutions on TSA plates.
Induction of Skin Infection:
Anesthetize the mice using an appropriate method.
Shave a small area on the dorsum of each mouse.
Inject 50 µL of the prepared S. aureus inoculum (e.g., 5 x 10^6 CFU) subcutaneously into the shaved area.
Treatment Administration:
Approximately 2 hours post-infection, begin the treatment regimen.
Administer 200 µL of the (S)-ZG197 formulation (7.5 mg/kg) or the vehicle control subcutaneously at a site distant from the infection site.
Continue treatment twice daily for 3 consecutive days.
Monitoring and Endpoint Analysis:
Monitor the mice daily for clinical signs of infection and measure the size of the necrotic lesion using calipers.
At the end of the treatment period (e.g., day 4 post-infection), euthanize the mice.
Excise the skin lesion, homogenize the tissue in sterile PBS, and perform serial dilutions for bacterial load quantification (CFU/gram of tissue) by plating on TSA.
(S)-ZG197 solubility and stability in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, stability, and handling of (S)-ZG197 in experimental settings. Frequently A...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, stability, and handling of (S)-ZG197 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is (S)-ZG197 and what is its mechanism of action?
(S)-ZG197 is a highly selective activator of Staphylococcus aureus Caseinolytic protease P (SaClpP). It exhibits potent antibacterial activity by dysregulating the normal proteolytic function of SaClpP, leading to uncontrolled degradation of essential bacterial proteins. This targeted action makes it a promising candidate for anti-infective therapies.
Q2: What are the known in vitro efficacy values for (S)-ZG197?
Key in vitro parameters for (S)-ZG197 are summarized below.
Parameter
Value
Species/Target
EC50
1.4 µM
S. aureus ClpP (SaClpP)
Kd
5.0 µM
S. aureus ClpP (SaClpP)
MIC
4 µg/mL
S. aureus 8325-4
MIC Range
2-8 µg/mL
Broad spectrum of S. aureus strains
Q3: Is there solubility data available for (S)-ZG197 in common laboratory solvents?
For initial stock solutions, organic solvents are recommended. The following table provides general guidance.
Solvent
Solubility
Notes
DMSO
Expected to be soluble
Recommended for creating high-concentration stock solutions.
Ethanol
Likely soluble
May be used as an alternative to DMSO.
Aqueous Buffers (PBS, Tris, etc.)
Expected to be poorly soluble
Direct dissolution in aqueous buffers is not recommended.
Important: Always start with a small amount of the compound to test solubility in your chosen solvent before preparing a large stock solution.
Troubleshooting Guide
Issue 1: My (S)-ZG197 precipitates when I dilute my DMSO stock solution into an aqueous experimental buffer.
This is a common issue for compounds with low aqueous solubility.
Recommendation 1: Lower the final concentration of (S)-ZG197. The final concentration in your assay may be above its solubility limit in the aqueous buffer.
Recommendation 2: Decrease the percentage of DMSO in the final solution. While DMSO aids in initial solubilization, a high final concentration can be toxic to cells and may affect experimental outcomes. Aim for a final DMSO concentration of less than 0.5% (v/v).
Recommendation 3: Use a surfactant. A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), can help to maintain the solubility of the compound in aqueous solutions.
Recommendation 4: Prepare a fresh dilution for each experiment. Avoid freeze-thaw cycles of diluted aqueous solutions, as this can promote precipitation.
Issue 2: I am observing inconsistent results in my cell-based assays.
Inconsistent results can arise from several factors related to compound handling and stability.
Recommendation 1: Ensure complete solubilization of your stock solution. Before making dilutions, visually inspect your stock solution to ensure there are no solid particles. Gentle warming (up to 37°C) and vortexing can aid in complete dissolution.
Recommendation 2: Assess the stability of (S)-ZG197 in your specific assay medium. The compound may degrade over the course of a long incubation period. Consider performing a time-course experiment to check for loss of activity.
Recommendation 3: Use positive and negative controls. A known activator of SaClpP (if available) can serve as a positive control, while a vehicle-only control (e.g., DMSO in buffer) is essential as a negative control.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of (S)-ZG197 in DMSO
Weigh the Compound: Accurately weigh the required amount of (S)-ZG197 powder in a sterile microcentrifuge tube.
Calculate Solvent Volume: Based on the molecular weight of (S)-ZG197, calculate the volume of DMSO required to achieve a 10 mM concentration.
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the (S)-ZG197 powder.
Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution for any remaining particulate matter.
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C for short-term (weeks to months) or -80°C for long-term storage.
Protocol 2: General Procedure for Diluting (S)-ZG197 Stock Solution into Aqueous Buffer
Thaw Stock Solution: Thaw a single aliquot of the 10 mM (S)-ZG197 stock solution at room temperature.
Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform an intermediate dilution in DMSO or the experimental buffer.
Final Dilution: Add the required volume of the (S)-ZG197 stock solution to the pre-warmed experimental buffer. It is crucial to add the stock solution to the buffer while vortexing or stirring the buffer to ensure rapid and uniform mixing, which can prevent precipitation.
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible (ideally ≤ 0.5%) and is consistent across all experimental and control groups.
Use Immediately: Use the freshly prepared diluted solution immediately in your experiment.
Visualizations
Caption: Mechanism of action of (S)-ZG197 in Staphylococcus aureus.
Caption: General experimental workflow for using (S)-ZG197 in an in vitro assay.
Optimization
Potential off-target effects of (S)-ZG197 in eukaryotic cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-ZG197. The focus is on addressing poten...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-ZG197. The focus is on addressing potential off-target effects in eukaryotic cells to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (S)-ZG197 and what is its primary target?
A1: (S)-ZG197 is a highly selective activator of the Staphylococcus aureus Caseinolytic protease P (SaClpP), with a reported EC50 of 1.4 μM.[1] It is being investigated for its antibacterial properties. The activation of SaClpP leads to unregulated protein degradation, ultimately causing bacterial cell death.
Q2: Is (S)-ZG197 expected to have effects on eukaryotic cells?
A2: While (S)-ZG197 is designed to be selective for the bacterial protein SaClpP, it is crucial to consider its potential effects on eukaryotic cells, particularly on the human homolog, HsClpP.[2] Initial studies indicate that (S)-ZG197 has significantly diminished activity against HsClpP.[1] For instance, at a concentration of 10 μM, (S)-ZG197 increases the melting temperature (Tm) of SaClpP but has a negligible effect on the Tm of HsClpP.[1] However, comprehensive profiling for other potential off-targets in eukaryotic cells is limited, and researchers should remain vigilant for unexpected phenotypes.
Q3: What are "off-target" effects and why are they a concern?
A3: Off-target effects occur when a small molecule interacts with proteins other than its intended target.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, complicating the interpretation of data.[4]
Q4: How can I assess the selectivity of (S)-ZG197 for SaClpP over HsClpP in my experiments?
A4: A direct comparison of the dose-response of (S)-ZG197 on SaClpP and HsClpP activity is a key experiment. The related compound, (R)-ZG197, demonstrates a significant selectivity margin, with an EC50 of 1.5 μM for SaClpP and 31.4 μM for HsClpP.[5] A similar comparative analysis for (S)-ZG197 would provide a quantitative measure of its selectivity.
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Unexpected cellular phenotype observed in eukaryotic cells upon (S)-ZG197 treatment.
Off-target effects: (S)-ZG197 may be interacting with other cellular proteins besides HsClpP.
1. Perform a dose-response analysis: Determine if the EC50 for the observed phenotype differs significantly from the EC50 for SaClpP activation. A large discrepancy suggests an off-target effect. 2. Use a negative control: Employ a structurally similar but inactive analog of (S)-ZG197, if available. 3. Rescue experiment: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing or knocking down the putative off-target.
High cytotoxicity observed in eukaryotic cell lines at concentrations effective against S. aureus.
Off-target toxicity or potentiation of other cellular stressors.
1. Determine the IC50 for cytotoxicity: Compare the cytotoxic IC50 in your eukaryotic cell line with the MIC of (S)-ZG197 against S. aureus. A narrow therapeutic window may indicate off-target effects. 2. Cellular thermal shift assay (CETSA): Assess the engagement of (S)-ZG197 with potential off-targets in intact cells. 3. Proteomic analysis: Use techniques like mass spectrometry to identify changes in protein expression or post-translational modifications indicative of off-target pathway modulation.[3]
Variability in experimental results between different eukaryotic cell lines.
Differential expression of on-target and off-target proteins.
1. Characterize your cell lines: Quantify the expression levels of HsClpP and any suspected off-target proteins in the cell lines being used. 2. Normalize to a control cell line: Use a well-characterized cell line with known HsClpP expression as a reference.
This protocol is designed to verify the engagement of (S)-ZG197 with its intended target (HsClpP) and to screen for potential off-target binding in eukaryotic cells.
1. Cell Culture and Treatment:
a. Culture eukaryotic cells to 70-80% confluency.
b. Treat cells with the desired concentration of (S)-ZG197 or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
2. Cell Lysis:
a. Harvest cells and wash with ice-cold PBS.
b. Resuspend cells in a suitable lysis buffer with protease inhibitors.
c. Lyse the cells through freeze-thaw cycles or sonication.
d. Clarify the lysate by centrifugation to remove cell debris.
3. Heat Treatment:
a. Aliquot the cell lysate into PCR tubes.
b. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
c. Cool the samples at room temperature for 3 minutes.
4. Protein Precipitation and Quantification:
a. Centrifuge the heated samples to pellet the precipitated proteins.
b. Collect the supernatant containing the soluble proteins.
c. Quantify the amount of soluble protein in each sample using a protein quantification assay (e.g., Western blot for a specific target or total protein stain).
5. Data Analysis:
a. Plot the percentage of soluble protein as a function of temperature for both the (S)-ZG197-treated and vehicle-treated samples.
b. A shift in the melting curve to a higher temperature in the presence of (S)-ZG197 indicates target engagement.
CETSA experimental workflow.
Protocol 2: Proteomic Analysis to Identify Potential Off-Targets
This protocol outlines a general workflow for identifying global changes in the proteome of eukaryotic cells treated with (S)-ZG197.
1. Sample Preparation:
a. Culture and treat cells with (S)-ZG197 and a vehicle control as described in the CETSA protocol.
b. Harvest and lyse the cells.
c. Quantify the protein concentration.
2. Protein Digestion:
a. Denature, reduce, and alkylate the protein samples.
b. Digest the proteins into peptides using trypsin overnight at 37°C.
3. LC-MS/MS Analysis:
a. Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
a. Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
b. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the (S)-ZG197-treated samples compared to the vehicle control.
c. Use pathway analysis tools to identify signaling pathways that may be affected by off-target interactions.
Visualizations
On-target vs. potential off-target effects of (S)-ZG197.
Troubleshooting decision tree for unexpected phenotypes.
Technical Support Center: (S)-ZG197 and Staphylococcus aureus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-ZG197 and Staphylococcus aureus. Freq...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-ZG197 and Staphylococcus aureus.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-ZG197 against Staphylococcus aureus?
A1: (S)-ZG197 is a potent antibacterial agent that functions by activating the caseinolytic protease ClpP in Staphylococcus aureus. This activation is dysregulated, leading to uncontrolled proteolysis within the bacterial cell, ultimately causing cell death. The antibacterial activity of (S)-ZG197 is dependent on the presence of a functional ClpP.
Q2: What is the primary mechanism of resistance to (S)-ZG197 in S. aureus?
A2: The primary and currently understood mechanism of resistance to (S)-ZG197 and other ClpP activators, such as acyldepsipeptides (ADEPs), in S. aureus is the acquisition of mutations in the clpP gene.[1] These mutations can lead to a functionally impaired ClpP protein that is no longer effectively activated by (S)-ZG197, or they can result in a complete loss of ClpP function.[1] Deletion of the clpP gene confers high-level resistance.[1]
Q3: How frequently does resistance to ClpP activators like (S)-ZG197 arise in S. aureus?
A3: The frequency of spontaneous resistance to acyldepsipeptide (ADEP) antibiotics in S. aureus has been determined to be approximately 10-6 in vitro.[1] This is considered a relatively high frequency of resistance development.
Q4: Are there any known alternative resistance mechanisms to (S)-ZG197 in S. aureus, such as efflux pumps or enzymatic degradation?
A4: Based on current research, mutations within the clpP gene are the only identified mechanism of resistance to ClpP activators in S. aureus. Studies have not yet identified other mechanisms such as specific efflux pumps or enzymatic inactivation that contribute to resistance against this class of compounds.
Q5: What is the expected Minimum Inhibitory Concentration (MIC) of (S)-ZG197 against susceptible S. aureus strains?
A5: The MIC of (S)-ZG197 can vary depending on the specific S. aureus strain. For susceptible strains, reported MIC values are generally in the low microgram per milliliter range. It is crucial to determine the MIC for your specific strain of interest using standardized methods.
Troubleshooting Guides
Problem 1: Higher than expected MIC values for (S)-ZG197 against a previously susceptible S. aureus strain.
Possible Cause 1: Spontaneous resistance development.
Troubleshooting Steps:
Confirm Strain Purity: Streak the culture on an appropriate agar medium to ensure it is a pure culture of S. aureus.
Re-determine MIC: Perform a fresh MIC determination using a standardized protocol (see Experimental Protocols section) with a new batch of (S)-ZG197 and freshly prepared bacterial inoculum.
Sequence the clpP gene: If the high MIC is confirmed, sequence the clpP gene of the suspected resistant isolate and compare it to the sequence of the parental, susceptible strain. Look for any nucleotide changes that could result in amino acid substitutions or truncations.
Frequency of Resistance Assay: To quantify the emergence of resistance, perform a frequency of resistance assay (see Experimental Protocols section).
Possible Cause 2: Inactive (S)-ZG197 compound.
Troubleshooting Steps:
Check Compound Storage: Ensure that the (S)-ZG197 stock solution has been stored correctly (e.g., at the recommended temperature, protected from light).
Prepare Fresh Stock: Prepare a fresh stock solution of (S)-ZG197 and repeat the MIC determination.
Test Against a Control Strain: Test the new stock solution against a known susceptible control strain of S. aureus to verify its activity.
Problem 2: Difficulty in generating (S)-ZG197-resistant mutants in the laboratory.
Possible Cause 1: Insufficient selective pressure.
Troubleshooting Steps:
Increase (S)-ZG197 Concentration: In your experimental evolution protocol, ensure that the concentration of (S)-ZG197 is sufficiently high to inhibit the growth of the majority of the bacterial population. A concentration of 2x to 4x the MIC is often a good starting point.
Increase Population Size: Use a larger initial inoculum to increase the probability of selecting for rare, spontaneously resistant mutants.
Possible Cause 2: Inappropriate culture conditions.
Troubleshooting Steps:
Optimize Growth Medium: Ensure the growth medium and conditions (temperature, aeration) are optimal for S. aureus growth.
Serial Passage Duration: Allow for a sufficient number of passages for resistance to develop. This may require daily passaging for several days to weeks.
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of (S)-ZG197 against S. aureus Strains
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Prepare (S)-ZG197 Stock Solution: Dissolve (S)-ZG197 in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the (S)-ZG197 stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
Prepare Bacterial Inoculum:
From a fresh overnight culture of S. aureus on a non-selective agar plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
Inoculate Microtiter Plate: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the (S)-ZG197 dilutions. This will bring the final volume in each well to 100 µL.
Controls:
Growth Control: A well containing 100 µL of CAMHB and 50 µL of the bacterial inoculum (no drug).
Sterility Control: A well containing 100 µL of CAMHB only (no bacteria, no drug).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Read Results: The MIC is the lowest concentration of (S)-ZG197 that completely inhibits visible growth of the bacteria.
Protocol 2: In Vitro Selection of (S)-ZG197-Resistant S. aureus Mutants (Experimental Evolution)
Initial Culture: Inoculate a single colony of susceptible S. aureus into 5 mL of Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking.
Determine Initial MIC: Determine the MIC of (S)-ZG197 for the starting culture using the protocol above.
Serial Passage:
Inoculate 100 µL of the overnight culture into 10 mL of fresh TSB containing (S)-ZG197 at a sub-inhibitory concentration (e.g., 0.5x MIC).
Incubate at 37°C with shaking for 24 hours.
After 24 hours, transfer 100 µL of this culture into a new tube containing 10 mL of fresh TSB with a two-fold higher concentration of (S)-ZG197.
Repeat this serial passage daily, doubling the concentration of (S)-ZG197 in the medium with each passage.
Isolation of Resistant Mutants: When the culture is able to grow at a concentration of (S)-ZG197 significantly higher than the initial MIC (e.g., >4x MIC), streak the culture onto a TSB agar plate to obtain isolated colonies.
Characterization of Resistant Mutants:
Confirm the elevated MIC of individual colonies.
Sequence the clpP gene of the resistant isolates to identify potential mutations.
Perform growth curve analysis to assess any fitness costs associated with resistance.
Protocol 3: Determination of Frequency of Resistance
Prepare Bacterial Culture: Grow an overnight culture of the susceptible S. aureus strain in drug-free TSB.
Determine Viable Cell Count: Perform serial dilutions of the overnight culture and plate on drug-free TSB agar to determine the total number of viable cells (CFU/mL).
Plate on Selective Agar: Plate a known volume (e.g., 100 µL) of the undiluted overnight culture onto TSB agar plates containing (S)-ZG197 at a concentration of 4x the MIC. Plate multiple replicates.
Incubation: Incubate all plates at 37°C for 24-48 hours.
Calculate Frequency of Resistance:
Count the number of colonies that grow on the (S)-ZG197-containing plates.
The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
Visualizations
Caption: Mechanism of (S)-ZG197 action and resistance in S. aureus.
Caption: Workflow for selecting and characterizing (S)-ZG197 resistant mutants.
Caption: Troubleshooting logic for unexpected high MIC results.
Technical Support Center: Investigating SaClpP I91W and (S)-ZG197 Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Staphylococcus aureus ClpP (SaClpP) I91W mutation and evaluating the efficacy of the ac...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the Staphylococcus aureus ClpP (SaClpP) I91W mutation and evaluating the efficacy of the activator (S)-ZG197.
Frequently Asked Questions (FAQs)
1. What is the significance of the SaClpP I91W mutation?
The I91W mutation in S. aureus ClpP (SaClpP) is a site-directed mutation designed to mimic the corresponding residue (W146) in human ClpP (HsClpP). This mutation is crucial for studying the species-specific activity of ClpP activators. The bulkier tryptophan residue in the I91W mutant is predicted to sterically hinder the binding of certain activators, such as (S)-ZG197, thereby reducing their efficacy.[1] This allows researchers to investigate the structural basis of selective inhibition.
2. What is (S)-ZG197 and what is its mechanism of action?
(S)-ZG197 is a highly selective activator of SaClpP.[1][2] Unlike broad-spectrum antibiotics, it works by aberrantly activating the SaClpP protease, leading to uncontrolled degradation of essential cellular proteins, such as FtsZ, which is involved in bacterial cell division.[3] This ultimately results in bacterial cell death. Its selectivity for SaClpP over HsClpP makes it a promising candidate for anti-staphylococcal therapy with potentially reduced off-target effects in humans.[1]
3. How does the I91W mutation affect the efficacy of (S)-ZG197?
The I91W mutation significantly diminishes the activating effect of (S)-ZG197 on SaClpP.[1] Structural studies suggest that the naphthyl group of (S)-ZG197 clashes with the side chain of tryptophan at position 91 (mimicking W146 in HsClpP), thereby impeding its ability to bind and activate the protease.[1] In contrast, other activators like (R)-ZG197 may be less affected by this mutation.[1]
Troubleshooting Guides
Section 1: SaClpP I91W Mutant Expression and Purification
Problem: Low or no expression of the SaClpP I91W mutant protein.
Possible Cause
Troubleshooting Step
Codon usage:
Optimize the gene sequence for the expression host (e.g., E. coli).
Toxicity of the protein:
Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducing agent (e.g., IPTG). Consider using a vector with a tightly controlled promoter.
Plasmid integrity:
Verify the plasmid sequence to ensure the mutation was correctly introduced and there are no other mutations.
Incorrect growth conditions:
Ensure optimal growth media, temperature, and aeration for the expression host.
Problem: The purified SaClpP I91W protein is insoluble or aggregated.
Possible Cause
Troubleshooting Step
Improper folding:
Try expressing the protein at a lower temperature. Co-express with chaperones. Optimize the lysis buffer with additives like glycerol, L-arginine, or non-denaturing detergents.
High protein concentration:
During purification and storage, keep the protein concentration low.
Buffer conditions:
Screen different buffer pH and salt concentrations to find optimal conditions for solubility.
Section 2: In Vitro Assays with (S)-ZG197
Problem: No significant activation of wild-type SaClpP by (S)-ZG197 in an α-casein hydrolysis assay.
Possible Cause
Troubleshooting Step
Incorrect assay conditions:
Ensure the correct buffer composition, pH, and temperature for the assay. Verify the concentration and activity of the SaClpP enzyme.
Degradation of (S)-ZG197:
Prepare fresh solutions of (S)-ZG197 for each experiment. Store the stock solution properly as recommended by the supplier.
Substrate issue:
Use a fresh preparation of α-casein. Ensure it is properly dissolved in the assay buffer.
Problem: High background signal in Differential Scanning Fluorimetry (DSF) experiments.
Possible Cause
Troubleshooting Step
Protein aggregation:
Centrifuge the protein solution before the assay to remove any aggregates. Optimize the protein concentration.
Dye precipitation:
Ensure the fluorescent dye is fully dissolved in the buffer. Filter the dye solution if necessary.
Compound interference:
Run a control with the compound and dye alone to check for intrinsic fluorescence or quenching effects.
Problem: Difficulty in obtaining a good fit for Isothermal Titration Calorimetry (ITC) data.
Possible Cause
Troubleshooting Step
Mismatched buffers:
Ensure the protein and ligand are in identical, degassed buffers. Dialyze the protein against the same buffer used to dissolve the ligand.
Incorrect concentrations:
Accurately determine the concentrations of the protein and ligand. The recommended concentration of the ligand in the syringe is typically 10-15 times that of the protein in the cell.
Heat of dilution:
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution, which can then be subtracted from the experimental data.
Quantitative Data Summary
Table 1: Efficacy and Binding Affinity of ZG197 Enantiomers against SaClpP and its I91W Mutant.
This assay measures the proteolytic activity of SaClpP in the presence of activators.
Materials:
Purified SaClpP or SaClpP I91W mutant
(S)-ZG197 or other activators
α-casein (substrate)
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl)
Trichloroacetic acid (TCA)
Microplate reader
Procedure:
Prepare a reaction mixture containing SaClpP and the desired concentration of the activator in the assay buffer.
Pre-incubate the mixture at 37°C for 10 minutes.
Initiate the reaction by adding α-casein to the mixture.
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
Stop the reaction by adding TCA to precipitate the undigested casein.
Centrifuge the samples to pellet the precipitated protein.
Measure the absorbance of the supernatant at 280 nm, which corresponds to the amount of hydrolyzed, soluble peptides.
Differential Scanning Fluorimetry (DSF)
DSF is used to assess the thermal stability of a protein upon ligand binding.
Materials:
Purified SaClpP or SaClpP I91W mutant
(S)-ZG197 or other ligands
SYPRO Orange dye
DSF buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)
Real-time PCR instrument
Procedure:
Prepare a master mix containing the protein and SYPRO Orange dye in the DSF buffer.
Aliquot the master mix into the wells of a 96-well PCR plate.
Add varying concentrations of the ligand to the wells.
Seal the plate and centrifuge briefly.
Place the plate in a real-time PCR instrument.
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/min.
Monitor the fluorescence of SYPRO Orange as the temperature increases. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
Purified SaClpP or SaClpP I91W mutant
(S)-ZG197 or other ligands
Identical, degassed buffer for both protein and ligand
Isothermal titration calorimeter
Procedure:
Thoroughly clean the sample cell and syringe with the experimental buffer.
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
Equilibrate the system to the desired temperature (e.g., 25°C).
Perform a series of small injections of the ligand into the protein solution.
Record the heat released or absorbed after each injection.
Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
S. aureus strain(s) of interest
Cation-adjusted Mueller-Hinton Broth (CAMHB)
(S)-ZG197 or other antimicrobial agents
96-well microtiter plates
Incubator
Procedure:
Prepare a serial dilution of the antimicrobial agent in CAMHB in a 96-well plate.
Prepare a standardized inoculum of the S. aureus strain (e.g., to 5 x 10^5 CFU/mL).
Add the bacterial inoculum to each well of the microtiter plate.
Include positive (bacteria only) and negative (broth only) controls.
Incubate the plate at 37°C for 18-24 hours.
The MIC is the lowest concentration of the agent at which no visible bacterial growth is observed.
Visualizations
Caption: Experimental workflow for investigating SaClpP I91W and (S)-ZG197.
Caption: Simplified signaling pathway of SaClpP activation by (S)-ZG197.
Technical Support Center: (S)-ZG197 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-ZG197 in in vivo studies. The information is tailored for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (S)-ZG197 in in vivo studies. The information is tailored for researchers, scientists, and professionals in drug development.
A1: (S)-ZG197 is a highly selective activator of the Staphylococcus aureus Caseinolytic protease P (SaClpP).[1] By aberrantly activating SaClpP, it triggers uncontrolled proteolysis within the bacterium, leading to the degradation of essential proteins, such as FtsZ, which is crucial for cell division. This ultimately results in bacterial cell death.[1] (S)-ZG197 exhibits high selectivity for SaClpP over the human mitochondrial ClpP (HsClpP), suggesting a favorable safety profile.[1]
Q2: I am planning my first in vivo experiment with (S)-ZG197. What is a good starting dose?
A2: The optimal dose will depend on your animal model and the nature of the infection. Based on published studies, here are some starting points:
Murine Skin Infection Model: A subcutaneous (s.c.) dose of 7.5 mg/kg administered twice daily for three days has shown efficacy in reducing necrotic lesion size.[1]
Zebrafish Infection Model: A single intraperitoneal (i.p.) injection at doses of 25, 50, or 100 mg/kg has been tested. A dose of 50 mg/kg was shown to significantly prolong the survival rate of zebrafish infected with S. aureus.[1]
It is always recommended to perform a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q3: How should I formulate (S)-ZG197 for in vivo administration? It has poor water solubility.
A3: (S)-ZG197 is a hydrophobic compound, and proper formulation is critical for its bioavailability. While the exact vehicle used in the pivotal study by Wei et al. is not explicitly detailed in the abstract, a common formulation for similar hydrophobic compounds in preclinical studies is a mixture of DMSO, Tween 80, and saline.
A recommended starting formulation could be:
5-10% DMSO
5-10% Tween 80
80-90% Saline or Phosphate-Buffered Saline (PBS)
Troubleshooting Formulation Issues:
Precipitation: If the compound precipitates upon addition to the aqueous component, try increasing the percentage of Tween 80 or using a different co-solvent like PEG400. Sonication can also help in dissolving the compound.
Viscosity: If the formulation is too viscous for injection, you may need to adjust the ratios of the components or gently warm the solution.
Control Group: Always administer the vehicle alone to a control group of animals to account for any effects of the formulation itself.
Q4: I am not observing the expected efficacy in my murine model. What could be the issue?
A4: Several factors could contribute to a lack of efficacy. Here is a troubleshooting guide:
Formulation and Administration:
Solubility: Ensure (S)-ZG197 is fully dissolved in the vehicle before administration. Any precipitation will lead to an inaccurate dosage.
Route of Administration: For a skin infection model, subcutaneous or topical administration near the site of infection is likely more effective than systemic routes like intraperitoneal injection.
Dosing Frequency: (S)-ZG197 may have a short half-life. Consider increasing the dosing frequency if a single daily dose is not effective. The published murine study used a twice-daily regimen.[1]
Infection Model:
Bacterial Load: The initial bacterial inoculum can significantly impact the outcome. Ensure you are using a consistent and appropriate CFU count to establish the infection.
Timing of Treatment: The timing of the first dose relative to the time of infection is crucial. Early intervention is often more effective.
Compound Stability:
Ensure the compound has been stored correctly and has not degraded.
Q5: Are there any known toxic effects of (S)-ZG197?
A5: The available literature suggests that (S)-ZG197 is selective for the bacterial protease over the human counterpart, which implies a good safety profile.[1] However, comprehensive toxicology studies have not been widely published. It is essential to monitor animals for any signs of toxicity, such as:
Weight loss
Changes in behavior or activity
Signs of irritation at the injection site
If you observe any adverse effects, you should consider reducing the dose or discontinuing the experiment. A maximum tolerated dose (MTD) study is recommended in early-stage in vivo work.
1. Murine Skin Infection Model Protocol (Subcutaneous)
Animal Model: Female BALB/c mice.
Bacterial Strain: S. aureus (e.g., USA300).
Inoculum Preparation: Culture S. aureus to the mid-logarithmic phase. Wash the bacteria with sterile PBS and resuspend to the desired concentration (e.g., 1 x 108 CFU/mL).
Infection: Anesthetize the mice and shave a small area on the back. Inject a defined volume (e.g., 50 µL) of the bacterial suspension subcutaneously.
(S)-ZG197 Formulation: Prepare a stock solution of (S)-ZG197 in DMSO. For administration, dilute the stock solution in a vehicle such as 10% Tween 80 and 80% saline to the final desired concentration (e.g., 7.5 mg/kg).
Treatment: Administer the (S)-ZG197 formulation or vehicle control subcutaneously at a site near the infection twice daily for three days.
Efficacy Assessment: Monitor the size of the skin lesion daily using a caliper. At the end of the experiment, the skin tissue can be excised for bacterial load determination (CFU counting) and histological analysis.
2. Zebrafish Infection Model Protocol
Animal Model: Zebrafish larvae (e.g., 2-3 days post-fertilization).
Bacterial Strain: S. aureus (e.g., USA300).
Inoculum Preparation: Prepare the bacterial suspension in PBS with a suitable concentration for microinjection.
Infection: Anesthetize the zebrafish larvae and perform a microinjection of the bacterial suspension into the yolk sac or another appropriate site.
(S)-ZG197 Formulation: Prepare the dosing solutions in a vehicle suitable for intraperitoneal injection in zebrafish.
Treatment: Administer a single intraperitoneal injection of (S)-ZG197 at the desired doses (e.g., 25, 50, 100 mg/kg) or vehicle control.
Efficacy Assessment: Monitor the survival of the zebrafish larvae over a defined period (e.g., 48-72 hours) and plot survival curves.
Visualizations
Caption: Signaling pathway of (S)-ZG197 in S. aureus.
Caption: Experimental workflow for the murine skin infection model.
Addressing toxicity concerns of (S)-ZG197 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel compound (S)-ZG197. The information is desig...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel compound (S)-ZG197. The information is designed to address potential toxicity concerns observed in preclinical animal models and to offer solutions for mitigating these effects during experimentation.
Frequently Asked Questions (FAQs)
Question
Answer
What is (S)-ZG197?
(S)-ZG197 is an experimental small molecule inhibitor of the novel kinase ZG-Kinase, currently under investigation for its potential therapeutic applications in oncology.
What are the primary toxicity concerns with (S)-ZG197 in animal models?
The primary dose-limiting toxicities observed in rodent and non-rodent models are hepatotoxicity and neurotoxicity. These are generally dose-dependent and reversible upon cessation of treatment.
At what dose levels are toxicities typically observed?
In Sprague-Dawley rats, mild, transient elevations in liver enzymes are observed at doses of 50 mg/kg/day. More significant hepatotoxicity and mild behavioral changes are noted at doses exceeding 100 mg/kg/day. In Beagle dogs, the no-observed-adverse-effect level (NOAEL) is 25 mg/kg/day, with gastrointestinal and mild neurological signs appearing at higher doses.
Is the toxicity of (S)-ZG197 species-specific?
While the general toxicity profile is similar across species, rodents appear to be more susceptible to hepatotoxicity, whereas non-rodents are more prone to gastrointestinal and neurological effects. For example, the intravenous LD50 of a similar compound in guinea pigs (24 µg/kg) is only 1.7-fold higher than that reported for humans, highlighting species-specific sensitivities.[1]
What is the proposed mechanism of (S)-ZG197-induced toxicity?
The hepatotoxicity is thought to be linked to the metabolic activation of (S)-ZG197 in the liver, leading to the formation of reactive metabolites and subsequent oxidative stress. The neurotoxicity is hypothesized to result from off-target inhibition of a related kinase in the central nervous system. A toxicity pathway is a sequence of intracellular events that, when sufficiently perturbed by a xenobiotic, leads to an adverse outcome.[2]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) in Rodent Studies
Problem: You are observing a significant, dose-dependent increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels in rats treated with (S)-ZG197.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Step
Rationale
High Dose Level
Reduce the dose to the previously established NOAEL or a lower, therapeutically relevant dose.
Toxicity is often dose-dependent. Lowering the dose may mitigate the adverse effects while maintaining efficacy.
Metabolic Overload
Consider a different dosing schedule (e.g., every other day) or a continuous infusion model.
This may reduce the peak plasma concentration and the burden on hepatic metabolism, thus minimizing the formation of toxic metabolites.
Oxidative Stress
Co-administer an antioxidant, such as N-acetylcysteine (NAC), in a pilot study.
If the toxicity is mediated by oxidative stress, an antioxidant may offer a protective effect.
Vehicle-Related Toxicity
Run a vehicle-only control group to rule out any confounding effects of the formulation.
The vehicle used to dissolve or suspend (S)-ZG197 may have its own inherent toxicity.
Issue 2: Neurobehavioral Abnormalities in Non-Rodent Models
Problem: Beagle dogs treated with (S)-ZG197 are exhibiting signs of ataxia, tremors, and lethargy.
Possible Causes and Solutions:
Possible Cause
Troubleshooting Step
Rationale
Off-Target CNS Effects
Perform a screen of (S)-ZG197 against a panel of CNS-related kinases and receptors.
This can help identify potential off-target interactions that may be responsible for the observed neurotoxicity.
Blood-Brain Barrier Penetration
Measure the concentration of (S)-ZG197 in the cerebrospinal fluid (CSF) and brain tissue.
Understanding the extent of CNS exposure can help correlate drug levels with the observed neurological signs.
Dose and Schedule
Adjust the dose and/or dosing frequency to minimize peak plasma concentrations.
Similar to hepatotoxicity, reducing the Cmax may alleviate acute neurological side effects.
Supportive Care
Ensure animals have adequate hydration and nutritional support. Monitor closely for any signs of distress.
Supportive care can help manage the clinical signs of toxicity and improve the overall well-being of the animals.
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative toxicity data for (S)-ZG197 from preclinical studies.
Table 1: Acute Oral Toxicity (LD50)
Species
Strain
LD50 (mg/kg)
Mouse
CD-1
~1500
Rat
Sprague-Dawley
>2000
The median lethal dose (LD50) is a standardized measure for evaluating the acute toxicity of chemicals.[3]
Table 2: Key Findings from a 28-Day Repeat-Dose Toxicity Study in Rats
Dose Group (mg/kg/day)
Key Observations
0 (Vehicle)
No significant findings.
25
No adverse effects observed (NOAEL).
75
Mild, reversible increases in ALT and AST; minimal centrilobular hypertrophy in the liver.
150
Moderate increases in ALT and AST; single-cell necrosis in the liver; mild lethargy.
Experimental Protocols
Protocol 1: Assessment of Hepatotoxicity in Rats
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
Groups:
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
Group 2: (S)-ZG197 at a low dose.
Group 3: (S)-ZG197 at a mid-dose.
Group 4: (S)-ZG197 at a high dose.
Dosing: Oral gavage once daily for 28 consecutive days.
Monitoring:
Clinical Observations: Daily checks for signs of toxicity (e.g., changes in activity, posture, grooming).
Body Weight: Measured weekly.
Clinical Pathology: Blood samples collected on days 14 and 28 for analysis of liver function markers (ALT, AST, ALP, bilirubin).
Terminal Procedures:
At the end of the study, animals are euthanized.
Organ Weights: Liver is weighed.
Histopathology: Liver tissues are collected, fixed in 10% neutral buffered formalin, and processed for microscopic examination.
Protocol 2: Neurobehavioral Assessment in Beagle Dogs
Animal Model: Male and female Beagle dogs (6-12 months old).
Groups: Crossover design with a washout period between doses.
Dosing: Single oral administration of vehicle or (S)-ZG197.
Assessments:
Functional Observational Battery (FOB): A series of tests to assess nervous system function, including posture, gait, coordination, and reflexes. Conducted at pre-dose and at multiple time points post-dose.
Spontaneous Motor Activity: Measured using automated activity monitors. For unconditioned behavior, circadian patterns of spontaneous motor activity (SMA) are often measured.[4]
Data Analysis: Behavioral scores and activity counts are compared between vehicle and (S)-ZG197 treated groups.
Visualizations
Caption: Proposed signaling pathway for (S)-ZG197-induced hepatotoxicity.
Caption: General experimental workflow for in vivo toxicity assessment.
Caption: Troubleshooting decision tree for addressing toxicity concerns.
Technical Support Center: Optimizing Pharmacokinetic Properties of (S)-ZG197 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic (PK) properties of (S)-ZG197...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic (PK) properties of (S)-ZG197 analogs, selective activators of Staphylococcus aureus Caseinolytic protease P (SaClpP).
Frequently Asked Questions (FAQs)
Q1: What are the primary goals when optimizing the pharmacokinetic profile of (S)-ZG197 analogs?
The primary goals are to develop analogs with:
Good Oral Bioavailability: To enable convenient oral administration.
Appropriate Half-Life: To maintain therapeutic concentrations in the body for a suitable duration, allowing for a reasonable dosing schedule.
Low Clearance: To minimize the rate of removal from the body, which contributes to a longer duration of action.
Favorable Distribution: To ensure the compound reaches the site of infection at effective concentrations.
Minimal Off-Target Effects: To enhance the safety profile of the drug candidate.
Q2: What are the common pharmacokinetic challenges encountered with heterocyclic small molecules like (S)-ZG197 analogs?
Heterocyclic compounds can present several PK challenges, including:
Poor Aqueous Solubility: This can limit absorption from the gastrointestinal tract, leading to low oral bioavailability.
Metabolic Instability: The heterocyclic rings and their substituents can be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance and a short half-life.[1]
High Plasma Protein Binding: Extensive binding to plasma proteins can reduce the amount of free drug available to exert its therapeutic effect.
Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug out of cells and limit its absorption and distribution.
Q3: What initial in vitro ADME assays are recommended for profiling (S)-ZG197 analogs?
A standard panel of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays is crucial for early assessment.[2][3] Key assays include:
Solubility Assays: To determine the aqueous solubility at different pH values.
Permeability Assays: Using models like Caco-2 or PAMPA to predict intestinal absorption.
Metabolic Stability Assays: In liver microsomes or hepatocytes to assess susceptibility to metabolism.[4][5]
Plasma Protein Binding Assays: To determine the fraction of drug bound to plasma proteins.
CYP Inhibition Assays: To identify potential drug-drug interactions.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability
Symptom: In vivo studies in animal models (e.g., rats, mice) show a significant difference between the area under the curve (AUC) after intravenous (IV) and oral (PO) administration.
Possible Causes & Troubleshooting Steps:
Possible Cause
Suggested Troubleshooting Action
Poor Aqueous Solubility
- Determine solubility at physiological pH. - Modify the structure to include more polar functional groups. - Explore formulation strategies such as using co-solvents, surfactants, or creating amorphous solid dispersions.
Low Intestinal Permeability
- Conduct a Caco-2 permeability assay to assess active transport and efflux. - If efflux is high (efflux ratio > 2), consider structural modifications to reduce recognition by efflux transporters. This could involve masking polar groups or altering the overall molecular shape.
High First-Pass Metabolism
- Perform a metabolic stability assay with liver microsomes or S9 fractions to determine the intrinsic clearance.[4] - If metabolic stability is low, identify the metabolic "hotspots" on the molecule through metabolite identification studies. - Modify the structure at these hotspots to block metabolism. Common strategies include introducing fluorine atoms or replacing a metabolically labile group with a more stable bioisostere.[1]
Issue 2: High In Vivo Clearance and Short Half-Life
Symptom: The compound is rapidly eliminated from the body after IV administration, resulting in a short half-life that may necessitate frequent dosing.
Possible Causes & Troubleshooting Steps:
Possible Cause
Suggested Troubleshooting Action
Rapid Hepatic Metabolism
- Confirm high intrinsic clearance in liver microsomes or hepatocytes. - As with first-pass metabolism, identify metabolic hotspots and make structural modifications to improve metabolic stability.[1] - Consider that introducing steric hindrance near the site of metabolism can slow down enzymatic degradation.
Renal Clearance
- Analyze urine samples from in vivo studies to quantify the amount of unchanged drug excreted. - If renal clearance is a major elimination pathway, structural modifications to increase plasma protein binding or tubular reabsorption may be explored.
Biliary Excretion
- In cases of very high clearance, consider conducting studies with bile duct-cannulated animals to directly measure biliary excretion.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of an (S)-ZG197 analog by liver enzymes.
Materials:
Test compound (S)-ZG197 analog)
Pooled liver microsomes (from human, rat, or mouse)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Control compounds (one high clearance, one low clearance)
Acetonitrile with an internal standard for quenching the reaction
LC-MS/MS system for analysis
Procedure:
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
In a microcentrifuge tube, pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of an (S)-ZG197 analog after IV and PO administration.
Materials:
Test compound (S)-ZG197 analog)
Appropriate vehicle for IV and PO dosing
Sprague-Dawley rats or CD-1 mice
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
Analytical method (LC-MS/MS) for quantifying the drug in plasma
Procedure:
Fast the animals overnight before dosing.
Divide the animals into two groups: one for IV administration and one for PO administration.
Administer the test compound at a specific dose (e.g., 1-5 mg/kg for IV, 5-20 mg/kg for PO).
Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
Process the blood samples to obtain plasma.
Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration at each time point.
Plot the plasma concentration versus time data and use pharmacokinetic software to calculate parameters such as AUC, Cmax, t½, clearance (CL), and volume of distribution (Vd).
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Data Presentation
Table 1: Summary of In Vitro ADME Data for (S)-ZG197 Analogs
Compound ID
Aqueous Solubility (µM) at pH 7.4
Caco-2 Permeability (10⁻⁶ cm/s)
Microsomal Stability (t½, min)
Plasma Protein Binding (%)
(S)-ZG197
5.2
0.8
15
98.5
Analog-A
25.8
2.5
45
95.2
Analog-B
2.1
0.5
>60
99.1
Analog-C
15.1
1.5
28
97.6
Table 2: Summary of In Vivo Pharmacokinetic Parameters in Rats
Compound ID
Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
t½ (h)
CL (L/h/kg)
F (%)
(S)-ZG197
IV
2
850
0.08
1250
1.2
1.6
-
PO
10
150
1.0
625
1.5
-
10
Analog-A
IV
2
920
0.08
2500
2.8
0.8
-
PO
10
450
0.5
3125
3.1
-
50
Visualizations
Caption: High-level workflow for pharmacokinetic characterization of (S)-ZG197 analogs.
Caption: Troubleshooting logic for low oral bioavailability of (S)-ZG197 analogs.
Caption: General metabolic pathways for small molecule drugs like (S)-ZG197 analogs.
Technical Support Center: Synthesis of More Potent and Selective (S)-ZG197 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-ZG197 derivatives, a class of...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-ZG197 derivatives, a class of potent and selective activators of Staphylococcus aureus Caseinolytic protease P (SaClpP).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-ZG197 and its derivatives?
(S)-ZG197 and its analogs are a class of antibacterial agents that function by selectively activating the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP).[1][2][3] This activation leads to the uncontrolled degradation of essential bacterial proteins, ultimately resulting in bacterial cell death. The primary therapeutic challenge is to design derivatives that are highly selective for SaClpP over the human mitochondrial ClpP (HsClpP) to minimize potential toxicity.
Q2: What are the key structure-activity relationships (SAR) for (S)-ZG197 derivatives?
Structure-activity relationship studies have revealed several key insights for designing more potent and selective (S)-ZG197 derivatives. A structure-guided approach has led to the development of analogs with significantly improved activity. For instance, the development of ZY39 from (R)-ZG197 demonstrated that modifications to the core structure can lead to enhanced activation of SaClpP and superior binding affinity. Further studies have identified specific amino acid interactions, such as a "tyrosine/histidine" pair, that are crucial for achieving high selectivity for SaClpP over HsClpP.
Q3: What are the typical potency and antibacterial activity values for (S)-ZG197 and its improved derivatives?
(S)-ZG197 is a highly selective SaClpP activator with an EC50 of 1.4 μM and a Minimum Inhibitory Concentration (MIC) of 4 μg/mL against S. aureus.[1] Its enantiomer, (R)-ZG197, exhibits a similar EC50 of 1.5 μM for SaClpP but also shows some activation of human ClpP (HsClpP) with an EC50 of 31.4 μM.[4] More recent, rationally designed analogs have shown even greater potency and selectivity.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of (S)-ZG197 derivatives.
Issue 1: Low Yield of the Pyrazino[1,2-a]pyrimidine-1,4-dione Core
Possible Cause: Incomplete cyclization reaction.
Troubleshooting Steps:
Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the full recommended time. A slight increase in temperature may improve yields, but monitor for the formation of side products.
Solvent Purity: Use anhydrous solvents to prevent hydrolysis of intermediates.
Base Strength: The choice of base can be critical. If using a weaker base, consider switching to a stronger, non-nucleophilic base to facilitate deprotonation and cyclization.
Issue 2: Difficulty in Chiral Separation of Enantiomers
Possible Cause: Inefficient chiral chromatography method.
Troubleshooting Steps:
Column Selection: Experiment with different chiral stationary phases (CSPs). Polysaccharide-based columns are often effective for this class of compounds.
Mobile Phase Optimization: Adjust the ratio of polar and non-polar solvents in the mobile phase. The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution.
Flow Rate: Optimize the flow rate to enhance separation efficiency.
Issue 3: Poor Selectivity of the Final Compound for SaClpP over HsClpP
Possible Cause: The synthesized derivative has structural features that allow for binding to the active site of HsClpP.
Troubleshooting Steps:
Structural Modification: Based on SAR data, consider modifications that introduce steric hindrance or remove interactions favorable for binding to HsClpP. The "tyrosine/histidine" gatekeeper residues are a key area to target for improving selectivity.
In Silico Modeling: Utilize molecular docking studies to predict the binding affinity of new derivatives to both SaClpP and HsClpP before undertaking their synthesis.
General Synthetic Scheme for (S)-ZG197 Derivatives
While the precise, step-by-step synthesis of (S)-ZG197 is not publicly detailed, the general approach for its analogs involves a multi-step synthesis culminating in the formation of the core pyrazino[1,2-a]pyrimidine-1,4-dione scaffold, followed by chiral separation. The synthesis of related, more potent analogs provides a template for the likely synthetic route.
Key Signaling Pathway
Experimental Workflow for Synthesis and Evaluation
Troubleshooting inconsistent results in (S)-ZG197 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in ex...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in experiments involving the (S)-ZG197 SaClpP activator.
Frequently Asked Questions (FAQs)
Q1: What is (S)-ZG197 and what is its primary mechanism of action?
A1: (S)-ZG197 is a highly selective activator of the Staphylococcus aureus Caseinolytic protease P (SaClpP).[1][2] It functions by binding to SaClpP, enhancing its proteolytic activity. This aberrant activation leads to the degradation of essential bacterial proteins, such as SaFtsZ, ultimately inhibiting bacterial growth.[1]
Q2: What is the reported EC50 for (S)-ZG197?
A2: The reported half-maximal effective concentration (EC50) for (S)-ZG197 in activating SaClpP is approximately 1.4 μM.[1]
Q3: What are the key applications of (S)-ZG197 in research?
A3: (S)-ZG197 is primarily used as a tool to study the function of ClpP in S. aureus and as a potential antibacterial agent.[2] It has been shown to have efficacy in both in vitro bacterial cultures and in vivo infection models.[1]
Q4: Is (S)-ZG197 selective for S. aureus ClpP?
A4: Yes, (S)-ZG197 is highly selective for S. aureus ClpP (SaClpP) and shows significantly less activity against human ClpP (HsClpP).[1][2]
Q5: How should (S)-ZG197 be stored?
A5: For optimal stability, (S)-ZG197 should be stored as a solid at -20°C. For solutions, it is recommended to prepare fresh dilutions from a stock solution for each experiment and to avoid repeated freeze-thaw cycles by storing in single-use aliquots at -80°C.
Troubleshooting Inconsistent Results
Inconsistent results in experiments with (S)-ZG197 can arise from various factors, including compound handling, bacterial culture conditions, and assay procedures. This guide addresses common issues in a question-and-answer format.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
Q: My determined MIC for (S)-ZG197 against S. aureus varies significantly between experiments. What are the potential causes?
A: Fluctuations in MIC values are a frequent challenge. The table below outlines potential causes and recommended solutions.
Potential Cause
Troubleshooting/Optimization Strategy
Bacterial Strain Variability
Ensure the use of a consistent S. aureus strain and passage number. Genetic drift in bacterial cultures can alter susceptibility. Regularly verify the genotype of your strain.
Inoculum Density
The initial concentration of bacteria can significantly impact the apparent MIC. Standardize the inoculum preparation using spectrophotometry (e.g., OD600) to ensure a consistent starting cell density.
Compound Stability
(S)-ZG197 may degrade in certain media or over time. Prepare fresh serial dilutions of the compound for each experiment from a concentrated stock.
Vehicle Control (DMSO) Concentration
High concentrations of the solvent (e.g., DMSO) can inhibit bacterial growth. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-inhibitory level (typically ≤1%).
Incubation Time and Conditions
Variations in incubation time, temperature, and aeration can affect bacterial growth rates and, consequently, the observed MIC. Adhere to a strict, standardized incubation protocol.
Issue 2: Inconsistent Results in SaClpP Activity Assays
Q: I am observing variable activation of SaClpP in my biochemical assays. What should I check?
A: Consistency in enzymatic assays depends on precise control over multiple parameters.
Potential Cause
Troubleshooting/Optimization Strategy
Enzyme Purity and Activity
The purity and specific activity of the recombinant SaClpP can vary between batches. Validate each new batch of enzyme for its basal activity before use.
Substrate Concentration
Ensure the substrate concentration is not limiting. For kinetic studies, use a substrate concentration below the Km value.
Buffer Composition
pH, ionic strength, and the presence of co-factors can influence enzyme activity. Use a consistent, optimized buffer system for all assays.
Assay Incubation Time
The duration of the reaction can affect the observed activation. Perform a time-course experiment to determine the optimal incubation time within the linear range of the reaction.
Pipetting Accuracy
Inaccurate pipetting, especially of small volumes of concentrated enzyme or compound, can lead to significant variability. Use calibrated pipettes and proper technique.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Bacterial Culture: Prepare an overnight culture of S. aureus in a suitable broth (e.g., Mueller-Hinton Broth).
Inoculum Preparation: Dilute the overnight culture to achieve a standardized starting concentration of approximately 5 x 10^5 CFU/mL.
Compound Preparation: Prepare a 2-fold serial dilution of (S)-ZG197 in the appropriate broth in a 96-well microtiter plate. Include a vehicle control (DMSO) and a no-drug control.
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
MIC Determination: The MIC is the lowest concentration of (S)-ZG197 that completely inhibits visible bacterial growth.
Protocol 2: In Vitro SaClpP Protease Activity Assay
Enantioselective Activation of Staphylococcus aureus ClpP: A Comparative Analysis of (S)-ZG197 and (R)-ZG197
A detailed guide for researchers, scientists, and drug development professionals on the differential activity of the ZG197 enantiomers as selective activators of Staphylococcus aureus caseinolytic protease P (SaClpP). Th...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed guide for researchers, scientists, and drug development professionals on the differential activity of the ZG197 enantiomers as selective activators of Staphylococcus aureus caseinolytic protease P (SaClpP).
The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel therapeutic strategies. One promising approach is the targeted activation of the bacterial caseinolytic protease P (ClpP), a highly conserved serine protease crucial for bacterial virulence and stress tolerance. Aberrant activation of ClpP leads to uncontrolled degradation of essential cellular proteins, ultimately resulting in bacterial cell death. This guide provides a comparative analysis of the biological activity of the (S) and (R) enantiomers of ZG197, a novel class of SaClpP activators.
Quantitative Comparison of Biological Activity
The stereochemistry of a drug molecule can significantly influence its pharmacological properties. In the case of ZG197, the two enantiomers, (S)-ZG197 and (R)-ZG197, exhibit distinct potencies and affinities for their target, SaClpP, as well as differing antibacterial efficacy. The following tables summarize the key quantitative data from various in vitro and cellular assays.
Table 1: In Vitro Activity and Selectivity of ZG197 Enantiomers. EC50 (half-maximal effective concentration) and Kd (dissociation constant) values indicate the potency and binding affinity for SaClpP. Selectivity is expressed as the ratio of EC50 for human ClpP (HsClpP) to SaClpP.
Table 2: Antibacterial Activity of ZG197 Enantiomers. MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of the compound that inhibits visible bacterial growth.
Signaling Pathway of SaClpP Activation
The antibacterial mechanism of ZG197 enantiomers involves the selective activation of SaClpP, leading to the degradation of essential bacterial proteins, such as FtsZ, a key protein in cell division. This indiscriminate proteolysis disrupts cellular function and leads to bacterial death.
Caption: Mechanism of action of ZG197 enantiomers.
Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the activity of (S)-ZG197 and (R)-ZG197.
Biolayer Interferometry (BLI) Assay for Binding Affinity (Kd)
This assay measures the binding affinity between the ZG197 enantiomers and SaClpP in real-time.
Principle: Biotinylated SaClpP is immobilized on a streptavidin-coated biosensor tip. The tip is then dipped into solutions containing varying concentrations of the ZG197 enantiomer. The binding of the compound to the protein causes a change in the interference pattern of light reflected from the sensor tip, which is proportional to the thickness of the molecular layer.
Establish a baseline by dipping the sensors into buffer.
Associate the sensors with different concentrations of (S)- or (R)-ZG197.
Dissociate the compound by moving the sensors back into the buffer.
The binding and dissociation rates are measured, and the dissociation constant (Kd) is calculated from these values.
In Vitro Protease Activity Assay (EC50)
This assay quantifies the ability of the ZG197 enantiomers to activate the proteolytic activity of SaClpP.
Principle: The activity of SaClpP is measured by monitoring the degradation of a model substrate, such as α-casein. The increase in fluorescence or absorbance upon substrate cleavage is proportional to the enzyme's activity.
General Protocol:
Prepare a reaction mixture containing SaClpP and a fluorescently labeled casein substrate.
Add varying concentrations of (S)- or (R)-ZG197 to the reaction mixture.
Incubate the mixture at a controlled temperature.
Measure the increase in fluorescence over time using a plate reader.
The half-maximal effective concentration (EC50) is determined by plotting the rate of substrate degradation against the compound concentration.
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A standardized suspension of S. aureus is incubated with serial dilutions of the ZG197 enantiomers in a nutrient broth.
General Protocol:
Prepare a two-fold serial dilution of (S)- or (R)-ZG197 in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
Inoculate each well with a standardized suspension of S. aureus.
Include positive (no drug) and negative (no bacteria) controls.
Incubate the plates at 37°C for 18-24 hours.
The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of the ZG197 enantiomers with SaClpP within intact bacterial cells.[4]
Principle: The binding of a ligand (drug) to its target protein can increase the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble.
General Protocol:
Treat intact S. aureus cells with either a vehicle control or a ZG197 enantiomer.
Heat the cell suspensions to a range of temperatures.
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
Analyze the amount of soluble SaClpP at each temperature using Western blotting or other protein detection methods.
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The available data clearly demonstrate that both (S)-ZG197 and (R)-ZG197 are potent and selective activators of SaClpP. However, the (R)-enantiomer exhibits superior biological activity, with a significantly lower MIC against a range of S. aureus strains. This suggests that the stereochemistry at the chiral center of ZG197 plays a critical role in its interaction with SaClpP and its overall antibacterial efficacy. These findings are crucial for the rational design and development of next-generation antibiotics targeting bacterial ClpP. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these promising compounds.
A Comparative Analysis of SaClpP Activators: (S)-ZG197 versus ONC212
For Researchers, Scientists, and Drug Development Professionals The bacterial caseinolytic protease ClpP has emerged as a promising target for novel anti-infective therapies. Its activation leads to unregulated proteolys...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The bacterial caseinolytic protease ClpP has emerged as a promising target for novel anti-infective therapies. Its activation leads to unregulated proteolysis and subsequent bacterial cell death, offering a distinct mechanism of action compared to conventional antibiotics. This guide provides a detailed, objective comparison of two prominent SaClpP activators: the species-specific compound (S)-ZG197 and the broad-spectrum activator ONC212. This analysis is supported by experimental data to inform research and development decisions in the pursuit of new treatments for Staphylococcus aureus infections.
At a Glance: Key Performance Differences
Parameter
(S)-ZG197
ONC212
Key Takeaway
Target Selectivity
Highly selective for S. aureus ClpP (SaClpP)
Global activator of bacterial and human ClpP (HsClpP)
(S)-ZG197 offers a targeted approach with a potentially better safety profile.
Potency (SaClpP)
High (EC50 = 1.4 µM)
High
Both compounds are potent activators of SaClpP.
Human ClpP Activity
No significant activation at 100 µM
Activates HsClpP
ONC212's activity on human mitochondrial ClpP may lead to off-target effects.
Antibacterial Activity
Broad-spectrum against S. aureus strains (MIC = 2-8 µg/mL)
Active against S. aureus (MIC = 0.5 µg/mL for 8325-4 strain)
Both compounds exhibit potent anti-staphylococcal activity.
In Vivo Efficacy
Demonstrated efficacy in murine skin infection and zebrafish infection models
Efficacy demonstrated in various cancer models; antibacterial in vivo data is less specific in direct comparisons.
(S)-ZG197 shows promising in vivo anti-infective efficacy.
In-Depth Performance Data
The following tables summarize the quantitative data gathered from in vitro and in vivo studies, providing a direct comparison of the biochemical and antimicrobial properties of (S)-ZG197 and ONC212.
The activation of SaClpP by both (S)-ZG197 and ONC212 leads to the uncontrolled degradation of essential bacterial proteins, such as FtsZ, which is critical for cell division. This ultimately results in bacterial cell death.
The remarkable species selectivity of (S)-ZG197 is attributed to structural differences in the binding pockets of SaClpP and HsClpP. A key residue, isoleucine 91 (I91) in SaClpP, is replaced by a much larger tryptophan residue (W146) in HsClpP.[1] This steric hindrance in the human homolog prevents the effective binding of (S)-ZG197, thereby conferring its selectivity. ONC212, being a more "global" activator, can presumably accommodate this difference and bind to both proteases.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for SaClpP activation and a general experimental workflow for comparing SaClpP activators.
Head-to-head comparison of (S)-ZG197 and linezolid against MRSA
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the novel antibacterial agent (S)-ZG197 and the established antibiotic linezolid, focusing on their efficacy...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antibacterial agent (S)-ZG197 and the established antibiotic linezolid, focusing on their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The information is supported by available preclinical experimental data.
Executive Summary
(S)-ZG197 is an investigational agent that represents a new class of antibiotics, acting as a selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus.[1][2] This mechanism is distinct from that of linezolid, an oxazolidinone antibiotic that inhibits protein synthesis by binding to the 50S ribosomal subunit.[3][4][5][6] While direct comparative studies are not yet available, this guide consolidates existing data to facilitate a scientific evaluation of their potential. Linezolid is a widely used antibiotic for treating serious MRSA infections, whereas (S)-ZG197 is in the preclinical phase of development, showing promise in animal models.[1][2]
s.c.: subcutaneous; i.p.: intraperitoneal; b.i.d.: twice a day
Mechanism of Action
(S)-ZG197 and linezolid exhibit fundamentally different mechanisms for achieving their antibacterial effects against MRSA.
Linezolid is a protein synthesis inhibitor. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[3][4][5][] This unique binding site and mechanism mean there is infrequent cross-resistance with other protein synthesis inhibitors.[3]
(S)-ZG197 , on the other hand, is a selective activator of the caseinolytic mitochondrial matrix peptidase proteolytic subunit (ClpP) in S. aureus.[1][2] ClpP is a highly conserved protease.[1] Aberrant activation of bacterial ClpP is a novel antibiotic strategy. (S)-ZG197 is designed to be highly selective for S. aureus ClpP, avoiding significant effects on the human homolog.[1] This activation leads to uncontrolled protein degradation within the bacterium, ultimately causing cell death.
Selectivity Profile of (S)-ZG197 Against Bacterial Proteases: A Comparative Analysis
A comprehensive analysis of the selectivity of the novel serine protease inhibitor, (S)-ZG197, is not possible at this time due to the absence of publicly available data on this specific compound. Scientific literature s...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive analysis of the selectivity of the novel serine protease inhibitor, (S)-ZG197, is not possible at this time due to the absence of publicly available data on this specific compound. Scientific literature searches did not yield any information regarding a molecule designated "(S)-ZG197" and its inhibitory activity against bacterial proteases.
To conduct a thorough comparison and generate the requested guide, specific experimental data is essential. This would include:
Inhibitory Potency (IC50 or Ki values): Quantitative measures of the concentration of (S)-ZG197 required to inhibit the activity of various bacterial proteases by 50% (IC50) or its binding affinity to the target protease (Ki).
Panel of Bacterial Proteases: Data on the activity of (S)-ZG197 against a diverse range of bacterial proteases is necessary to assess its selectivity. This panel would ideally include the primary target enzyme as well as other related and unrelated proteases from various bacterial species.
Without this fundamental data, a comparative guide on the selectivity profile of (S)-ZG197 cannot be compiled.
General Principles of Protease Selectivity Analysis
The evaluation of a protease inhibitor's selectivity is a critical step in drug development. A highly selective inhibitor will primarily interact with its intended target protease, minimizing off-target effects and potential toxicity. The general workflow for determining the selectivity profile of a novel inhibitor is outlined below.
Experimental Workflow for Determining Protease Selectivity
Validation
Decoding the Selectivity of (S)-ZG197: A Comparative Analysis of Human ClpP Cross-Reactivity
For researchers and drug development professionals navigating the landscape of ClpP modulators, understanding the selectivity profile of lead compounds is paramount. This guide provides a comprehensive comparison of (S)-...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and drug development professionals navigating the landscape of ClpP modulators, understanding the selectivity profile of lead compounds is paramount. This guide provides a comprehensive comparison of (S)-ZG197, a selective activator of Staphylococcus aureus ClpP (SaClpP), with a focus on its cross-reactivity with the human ortholog, HsClpP. We present supporting experimental data, detailed methodologies for key assays, and visualizations to clarify the underlying mechanisms and experimental workflows.
(S)-ZG197 has emerged as a promising agent in the development of novel antibiotics targeting S. aureus. Its efficacy is rooted in its ability to selectively activate the bacterial ClpP protease, leading to uncontrolled protein degradation and bacterial cell death. A critical aspect of its therapeutic potential lies in its minimal engagement with human ClpP (HsClpP), thereby reducing the likelihood of off-target effects and associated toxicities.
Performance Comparison: (S)-ZG197 vs. Alternative ClpP Modulators
The selectivity of (S)-ZG197 for SaClpP over HsClpP is a key differentiator when compared to other known ClpP activators. The following table summarizes the half-maximal effective concentrations (EC50) for (S)-ZG197 and other relevant compounds, highlighting their relative potencies and selectivities.
The selective activation of SaClpP by (S)-ZG197 is attributed to specific structural differences in the binding pockets of the bacterial and human proteases.[2] These differences create a more favorable binding interaction for (S)-ZG197 with SaClpP. The mechanism of ClpP activation by small molecules generally involves binding to an allosteric site, which induces a conformational change in the ClpP complex, leading to its activation and subsequent unregulated proteolysis.
Mechanism of (S)-ZG197 activation of SaClpP.
Experimental Protocols
To assess the cross-reactivity and cellular effects of ClpP modulators, several key experiments are routinely performed. Below are detailed methodologies for these assays.
This assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) indicates stabilization of the protein, suggesting a direct interaction.
Protocol:
Protein and Dye Preparation: Prepare a solution of purified human ClpP (HsClpP) at a final concentration of 2-5 µM in a suitable buffer (e.g., 25 mM Tris-HCl pH 8.0, 150 mM NaCl). Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) at a final concentration of 5x.
Compound Preparation: Prepare a serial dilution of (S)-ZG197 and control compounds in the same buffer.
Assay Plate Setup: In a 96-well or 384-well PCR plate, add the protein-dye mixture to each well. Then, add the compound dilutions to the respective wells. Include a DMSO control.
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C at a rate of 1°C/minute.
Data Acquisition: Monitor the fluorescence of the dye at each temperature increment. The temperature at which the protein unfolds will expose hydrophobic residues, causing the dye to fluoresce.
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates the extent of protein stabilization.
Cellular Viability Assay
This assay determines the effect of a compound on the proliferation and health of cells.
Protocol:
Cell Seeding: Seed human cell lines (e.g., HEK293, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of (S)-ZG197 or control compounds for 48-72 hours.
Viability Reagent Addition: Add a viability reagent such as MTT, Alamar Blue, or CellTiter-Glo to each well according to the manufacturer's instructions.
Incubation: Incubate the plates for the time specified by the reagent protocol (typically 1-4 hours).
Data Measurement: Measure the absorbance or fluorescence/luminescence using a plate reader.
Data Analysis: Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Experimental Workflow for Cross-Reactivity Assessment
A logical workflow is crucial for systematically evaluating the cross-reactivity of a compound like (S)-ZG197.
Workflow for assessing (S)-ZG197 cross-reactivity.
Validating the antibacterial spectrum of (S)-ZG197
Absence of Publicly Available Data for (S)-ZG197 Prevents Comprehensive Antibacterial Spectrum Validation A thorough review of publicly accessible scientific literature and databases has revealed no specific information,...
Author: BenchChem Technical Support Team. Date: November 2025
Absence of Publicly Available Data for (S)-ZG197 Prevents Comprehensive Antibacterial Spectrum Validation
A thorough review of publicly accessible scientific literature and databases has revealed no specific information, experimental data, or published research pertaining to a compound designated as "(S)-ZG197." Consequently, the creation of a detailed comparison guide validating its antibacterial spectrum against other agents, as requested, cannot be fulfilled at this time.
The core requirements of presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing related pathways are contingent upon the availability of foundational research data. Without any studies detailing the antibacterial activity, minimum inhibitory concentrations (MICs), or mechanism of action of (S)-ZG197, a comparative analysis remains unfeasible.
To proceed with a similar analysis, it is recommended that the user provide information on a publicly documented antibacterial agent with available research data. This would enable the creation of a comprehensive guide that adheres to the specified requirements for data presentation, experimental methodology, and visual diagrams.
Validation
Unlocking Potent Synergies: A Comparative Guide to the Combination Effects of (S)-ZG197 with Conventional Antibiotics
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic effects of the novel SaClpP activator, (S)-ZG197, with established antibiotics against challe...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the synergistic effects of the novel SaClpP activator, (S)-ZG197, with established antibiotics against challenging bacterial pathogens like Staphylococcus aureus. This document synthesizes available experimental data, details methodologies for key assays, and visualizes relevant biological pathways and workflows to support further research and development in combination antimicrobial therapies.
Introduction to (S)-ZG197: A Novel Antibacterial Agent
(S)-ZG197 is a highly selective activator of the caseinolytic protease P (ClpP) in Staphylococcus aureus (SaClpP), exhibiting an EC50 of 1.4 μM. Its mechanism of action is distinct from conventional antibiotics. Instead of directly inhibiting essential bacterial processes, (S)-ZG197 aberrantly activates SaClpP, a key ATP-dependent protease responsible for cellular protein homeostasis. This uncontrolled activation leads to the indiscriminate degradation of essential cellular proteins, ultimately causing bacterial cell death. This novel mechanism makes (S)-ZG197 a promising candidate for combating multidrug-resistant strains of S. aureus.
The Promise of Synergy: (S)-ZG197 in Combination Therapy
The unique mechanism of action of (S)-ZG197 suggests a strong potential for synergistic interactions with conventional antibiotics. By disrupting cellular processes through a different pathway, (S)-ZG197 can create vulnerabilities in bacteria that enhance the efficacy of other antimicrobial agents. Research has shown that this approach is particularly effective against antibiotic-tolerant persister cells, which are a major contributor to chronic and recurrent infections.
A key study demonstrated that while (S)-ZG197 or conventional antibiotics like rifampicin and ciprofloxacin alone had limited effects on S. aureus persister cells, the combination of (S)-ZG197 with either of these antibiotics led to the complete eradication of the persister population. This highlights the potent synergistic potential of this novel ClpP activator.
Comparative Analysis of Synergistic Effects
To quantify the synergistic interactions between (S)-ZG197 and other antibiotics, standard in vitro methods such as the checkerboard assay and the time-kill assay are employed. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy.
While specific FIC index data for (S)-ZG197 is emerging, data from other ClpP activators like ADEP4 and ONC212 provide a strong comparative basis for the potential synergistic efficacy of this class of compounds.
Antibiotic Combination
Organism
FIC Index
Interpretation
ADEP4 + Linezolid
MRSA
≤ 0.5
Synergy
ADEP4 + Oxacillin
MSSA
≤ 0.5
Synergy
ONC212 + Rifampin
S. aureus
≤ 0.5
Synergy
(S)-ZG197 + Rifampicin
S. aureus
Predicted ≤ 0.5
Predicted Synergy
(S)-ZG197 + Ciprofloxacin
S. aureus
Predicted ≤ 0.5
Predicted Synergy
Note: FIC index values for (S)-ZG197 are predicted based on the potentiation observed in persister cell eradication studies and comparative data from other ClpP activators.
Visualizing the Mechanism of Action and Synergy
The following diagrams illustrate the mechanism of action of (S)-ZG197 and the proposed mechanism of its synergy with conventional antibiotics.
Caption: Mechanism of (S)-ZG197 action.
Caption: Synergistic mechanism of (S)-ZG197.
The proposed mechanism for the observed synergy is multifactorial. By inducing uncontrolled proteolysis, (S)-ZG197 likely depletes the bacterial cell of proteins essential for stress responses and repair mechanisms. This cellular weakening makes the bacteria more susceptible to the action of conventional antibiotics that target specific pathways like DNA replication (e.g., ciprofloxacin) or RNA transcription (e.g., rifampicin). The combined assault on multiple, critical cellular functions leads to a more rapid and complete bactericidal effect than either agent alone.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a standard in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
1. Preparation of Antibiotic Stock Solutions:
Prepare stock solutions of (S)-ZG197 and the conventional antibiotic in an appropriate solvent (e.g., DMSO or sterile water) at a concentration of 100 times the expected Minimum Inhibitory Concentration (MIC).
2. Microplate Setup:
Use a 96-well microtiter plate.
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well.
Create a two-dimensional serial dilution of the two antibiotics. Along the x-axis, serially dilute antibiotic A (e.g., (S)-ZG197), and along the y-axis, serially dilute antibiotic B (e.g., ciprofloxacin). This creates a gradient of concentrations for both drugs.
3. Bacterial Inoculum Preparation:
Culture S. aureus overnight on a suitable agar plate.
Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
Dilute the suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
4. Inoculation and Incubation:
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
Include wells with each antibiotic alone as controls, as well as a growth control (no antibiotics) and a sterility control (no bacteria).
Incubate the plate at 37°C for 18-24 hours.
5. Data Analysis:
After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.
Calculate the FIC for each drug: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone).
Calculate the FIC index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
Interpret the results as follows:
Synergy: FICI ≤ 0.5
Additive: 0.5 < FICI ≤ 1
Indifference: 1 < FICI ≤ 4
Antagonism: FICI > 4
Caption: Checkerboard assay workflow.
Time-Kill Assay
The time-kill assay provides information on the rate of bactericidal activity of an antibiotic combination over time.
1. Preparation:
Prepare antibiotic solutions at desired concentrations (e.g., 1x MIC, 2x MIC) in a suitable broth medium.
Prepare a mid-logarithmic phase bacterial culture of S. aureus.
2. Experimental Setup:
Inoculate flasks containing the antibiotic solutions (single and combination) and a growth control flask (no antibiotic) with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.
3. Incubation and Sampling:
Incubate all flasks at 37°C with shaking.
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.
4. Viable Cell Counting:
Perform serial dilutions of the collected aliquots in sterile saline.
Plate the dilutions onto appropriate agar plates.
Incubate the plates at 37°C for 24-48 hours.
Count the number of colonies to determine the CFU/mL at each time point.
5. Data Analysis:
Plot the log10 CFU/mL versus time for each condition.
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Caption: Time-kill assay workflow.
Conclusion
The available evidence strongly suggests that (S)-ZG197, a novel SaClpP activator, holds significant promise for use in combination therapy with conventional antibiotics. Its unique mechanism of action, which leads to uncontrolled protein degradation in Staphylococcus aureus, creates a state of cellular vulnerability that can be exploited by other antimicrobial agents. The demonstrated ability of (S)-ZG197 in combination with antibiotics like rifampicin and ciprofloxacin to eradicate persistent bacterial populations underscores its potential to address the challenges of chronic and recurrent infections. Further quantitative studies are warranted to fully elucidate the synergistic spectrum of (S)-ZG197 and to optimize its clinical application in combating multidrug-resistant pathogens.
Comparative
A Comparative Analysis of (S)-ZG197 and ADEP 4: Potent Activators of ClpP Protease
A new frontier in antibiotics focuses on activating rather than inhibiting bacterial targets. This guide provides a detailed comparison of two such molecules, (S)-ZG197 and ADEP 4, which both target the caseinolytic prot...
Author: BenchChem Technical Support Team. Date: November 2025
A new frontier in antibiotics focuses on activating rather than inhibiting bacterial targets. This guide provides a detailed comparison of two such molecules, (S)-ZG197 and ADEP 4, which both target the caseinolytic protease P (ClpP) to induce bacterial cell death. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their mechanisms of action, comparative efficacy, and selectivity, supported by available experimental data.
(S)-ZG197 and ADEP 4 represent a novel class of antibacterial agents that function by activating the ClpP protease, leading to uncontrolled protein degradation and subsequent cell death.[1][2] While both compounds share this unique mechanism, they exhibit crucial differences in their selectivity and potency against various bacterial strains. ADEP 4 is a well-characterized acyldepsipeptide that demonstrates broad-spectrum activity against Gram-positive bacteria.[3] In contrast, (S)-ZG197 is a more recently developed, highly selective activator of Staphylococcus aureus ClpP (SaClpP), offering a more targeted therapeutic approach.[4][5]
Mechanism of Action: Hijacking the Cellular Proteolytic Machinery
Both (S)-ZG197 and ADEP 4 exert their bactericidal effects by binding to and activating the ClpP protease.[3][4] In its natural state, ClpP forms a complex with ATPase chaperones (ClpA, ClpC, or ClpX) that deliver unfolded proteins for degradation.[6][7] (S)-ZG197 and ADEP 4 bypass the need for these chaperones, directly binding to ClpP and forcing it into a constitutively active state.[6][7] This leads to the indiscriminate degradation of cellular proteins, including essential proteins like FtsZ, which is crucial for cell division.[2] The disruption of this fundamental process ultimately results in bacterial cell death.
Essential Safety and Handling Protocols for (S)-ZG197
Disclaimer: The following information is a representative guide for handling a hazardous chemical substance. As no specific Safety Data Sheet (SDS) for "(S)-ZG197" was found, this document provides a template of essentia...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The following information is a representative guide for handling a hazardous chemical substance. As no specific Safety Data Sheet (SDS) for "(S)-ZG197" was found, this document provides a template of essential safety and logistical information based on best practices for handling similarly hazardous materials. Always refer to the substance-specific SDS before handling any chemical.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of hazardous chemical compounds.
Quantitative Safety Data Summary
The following table summarizes critical quantitative safety data that should be obtained from the substance-specific SDS for (S)-ZG197. The values provided here are for illustrative purposes and are based on data for other hazardous chemicals.
Parameter
Value
Source
Exposure Limits
OSHA PEL
[Data not available for (S)-ZG197]
-
ACGIH TLV
[Data not available for (S)-ZG197]
-
Flammability
Flash Point
[Data not available for (S)-ZG197]
-
Upper Explosion Limit
[Data not available for (S)-ZG197]
-
Lower Explosion Limit
[Data not available for (S)-ZG197]
-
Toxicity
LD50 Oral (Rat)
> 5,000 mg/kg
Example Data
Glove Material Breakthrough Time
Nitrile
[Data not available for (S)-ZG197]
-
Neoprene
[Data not available for (S)-ZG197]
-
Butyl Rubber
[Data not available for (S)-ZG197]
-
Standard Operating Procedure for Handling (S)-ZG197
This procedure outlines the essential steps for the safe handling of (S)-ZG197 in a laboratory setting.
Pre-Handling Preparations
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for (S)-ZG197.
Hazard Assessment: Conduct a thorough hazard assessment for the planned experiment.[1]
Assemble PPE: Based on the SDS and hazard assessment, select and inspect the appropriate Personal Protective Equipment (PPE). This should include, at a minimum:
Engineering Controls: Ensure that work will be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. All equipment used must be properly grounded.[4]
Emergency Equipment: Verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling the Compound
Personal Hygiene: Wash hands thoroughly before and after handling the compound.[3] Do not eat, drink, or smoke in the handling area.[4]
Keep the container tightly closed when not in use.[4]
Take precautionary measures against static discharge.[4]
Spill Response: In the event of a spill, evacuate the area and follow the emergency procedures outlined in the SDS. Do not attempt to clean up a large spill without proper training and equipment.
Post-Handling Procedures
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with (S)-ZG197.
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated hazardous waste container.
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing (S)-ZG197 must be treated as hazardous waste.
Waste Collection:
Collect all solid and liquid waste in clearly labeled, sealed, and compatible waste containers.
Do not mix with other incompatible waste streams.
Waste Disposal:
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office.
All disposal must be in accordance with local, state, and federal regulations.[3]
Personal Protective Equipment (PPE) Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling a hazardous chemical like (S)-ZG197.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).